BIM 23052
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H75N11O10/c1-37(73)52(54(64)75)71-60(81)50(34-42-25-13-6-14-26-42)70-61(82)53(38(2)74)72-56(77)47(29-17-18-30-62)66-59(80)51(35-43-36-65-46-28-16-15-27-44(43)46)69-58(79)49(33-41-23-11-5-12-24-41)68-57(78)48(32-40-21-9-4-10-22-40)67-55(76)45(63)31-39-19-7-3-8-20-39/h3-16,19-28,36-38,45,47-53,65,73-74H,17-18,29-35,62-63H2,1-2H3,(H2,64,75)(H,66,80)(H,67,76)(H,68,78)(H,69,79)(H,70,82)(H,71,81)(H,72,77)/t37-,38-,45-,47+,48+,49+,50+,51-,52+,53+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTCBXPQKWFOMG-QWXJMLLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC=CC=C6)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H75N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of BIM 23052
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of BIM 23052, a potent and selective somatostatin receptor 5 (sst5) agonist. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights and detailed experimental methodologies.
Core Concepts: Pharmacodynamics of this compound
This compound is a linear synthetic peptide analog of somatostatin. Its primary mechanism of action is through the activation of the sst5 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This interaction initiates a cascade of intracellular signaling events that mediate its physiological effects.
Receptor Binding Affinity
This compound exhibits a high affinity for the sst5 receptor, with varying affinities for other somatostatin receptor subtypes. The binding affinities (Ki) of this compound for different human somatostatin receptor subtypes are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| sst1 | 31.3 |
| sst2 | 13.5 |
| sst4 | 141 |
| sst5 | 7.3 |
Signal Transduction Pathway
Upon binding of this compound, the sst5 receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric G-proteins, primarily of the Gαi subtype. This activation initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Some evidence also suggests that at higher concentrations, sst5 activation may lead to the stimulation of adenylyl cyclase via Gαs proteins.[2] The sst5 receptor signaling also involves the modulation of mitogen-activated protein kinase (MAPK) pathways.[3][4]
In Vivo Pharmacodynamic Effects
The primary reported in vivo pharmacodynamic effect of this compound is the stimulation of gastric emptying.[5] Intracisternal administration in rats has been shown to induce a vagal cholinergic stimulation of gastric emptying. Additionally, this compound and its analogs have demonstrated antiproliferative activity in various cancer cell lines.[6][7]
Core Concepts: Pharmacokinetics of this compound
Detailed quantitative pharmacokinetic data for this compound, such as its half-life, clearance rate, and volume of distribution, are not extensively available in the public domain. However, based on the general pharmacokinetic properties of peptide-based drugs, the following characteristics can be anticipated.
| Pharmacokinetic Parameter | Expected Properties for a Peptide Drug like this compound |
| Absorption | Poor oral bioavailability due to enzymatic degradation in the gastrointestinal tract and low permeability across the intestinal epithelium. Typically administered via parenteral routes (e.g., intravenous, subcutaneous). |
| Distribution | Primarily distributed in the extracellular fluid. The volume of distribution is generally small. |
| Metabolism | Rapidly metabolized by proteases and peptidases in the blood, liver, and kidneys. |
| Excretion | The resulting smaller peptides and amino acids are eliminated by the kidneys. |
Experimental Protocols
Radioligand Binding Assay for sst5 Receptor Affinity
This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Ki) of this compound for the sst5 receptor.[8][9][10]
Materials:
-
Membrane preparations from cells expressing the human sst5 receptor.
-
Radiolabeled ligand with known affinity for sst5 (e.g., [125I]-Tyr11-SRIF-14).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mg/ml BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Measurement of Gastric Emptying in Rats
This protocol describes a common method for assessing the effect of this compound on gastric emptying in a rat model.[11][12][13][14][15]
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Non-absorbable marker (e.g., phenol red in a methylcellulose meal or a radiolabeled meal).
-
This compound solution for administration (e.g., intracisternal injection).
-
Vehicle control.
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle control to the rats at the desired dose and route.
-
After a predetermined time, administer a standard meal containing a non-absorbable marker via gavage.
-
At a specific time point after the meal administration, euthanize the rats.
-
Surgically isolate and remove the stomach.
-
Quantify the amount of marker remaining in the stomach. For phenol red, this involves homogenization of the stomach contents and spectrophotometric analysis.
-
Calculate the percentage of gastric emptying as: [(Amount of marker administered - Amount of marker recovered in the stomach) / Amount of marker administered] x 100.
-
Compare the gastric emptying rates between the this compound-treated and vehicle-treated groups. A dose-response curve can be generated by testing multiple doses of this compound.[16]
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the sst5 receptor. Its potent and selective agonist activity, coupled with its demonstrated in vivo effects on gastric motility and cell proliferation, make it a compound of interest for further preclinical and potentially clinical investigation. While a comprehensive pharmacokinetic profile remains to be fully elucidated, the established pharmacodynamic characteristics and detailed experimental protocols provided in this guide offer a solid foundation for future research and development endeavors.
References
- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 2. Activation of adenylate cyclase by human recombinant sst5 receptors expressed in CHO-K1 cells and involvement of Gαs proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of Intracellular Signaling Mediated by Human Somatostatin Receptor 5: Role of the DRY Motif and the Third Intracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
- 12. A procedure for within-trial repeated measurement of gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time-course of recovery of gastric emptying and motility in rats with experimental spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Development of methods for measuring the emptying time of solid and liquid test meals in rat stomachs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose-responses for the slowing of gastric emptying in a rodent model by glucagon-like peptide (7-36) NH2, amylin, cholecystokinin, and other possible regulators of nutrient uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BIM 23052: A Selective Somatostatin Receptor 5 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BIM 23052, a selective agonist for the somatostatin receptor 5 (SSTR5). This document details its binding profile, functional activity, and the experimental methodologies used for its characterization, offering valuable insights for researchers in pharmacology and drug development.
Core Compound Properties
This compound is a synthetic peptide analog of somatostatin.[1] Its chemical structure and key properties are summarized below.
| Property | Value |
| Molecular Weight | 1122.33 g/mol [2][3] |
| Formula | C₆₁H₇₅N₁₁O₁₀[4] |
| Sequence | D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂ |
| Solubility | Soluble in water[4] |
| CAS Number | 133073-82-2[2][3] |
Binding Affinity and Selectivity
This compound exhibits a high affinity and selectivity for the human somatostatin receptor 5 (SSTR5). The binding affinities (Ki) of this compound for the five human somatostatin receptor subtypes are presented in the table below. The data clearly demonstrates its preferential binding to SSTR5.
| Receptor Subtype | Ki (nM) |
| SSTR1 | 31.3[3][4] |
| SSTR2 | 13.5[3][4] |
| SSTR3 | High Affinity (Specific value not consistently reported, but noted alongside SSTR2 and SSTR5)[1] |
| SSTR4 | 141[3][4] |
| SSTR5 | 7.3[3][4] |
Signaling Pathways
Activation of SSTR5 by an agonist like this compound initiates a cascade of intracellular signaling events. SSTR5 is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G proteins, Gαi and Gαo.[5] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Below is a diagram illustrating the primary signaling pathway activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SSTR5 agonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Detailed Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human SSTR5.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of a radiolabeled somatostatin analog with high affinity for SSTR5 (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).
-
Add varying concentrations of the unlabeled competitor, this compound.
-
For determining non-specific binding, add a high concentration of unlabeled somatostatin.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a key downstream effect of SSTR5 activation.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing human SSTR5.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.[6]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
In Vivo Gastric Emptying Assay in Rats
This in vivo assay assesses the physiological effect of this compound on gastric motility.
Detailed Protocol:
-
Animal Preparation:
-
Use adult male rats (e.g., Sprague-Dawley).
-
Fast the rats overnight with free access to water.
-
-
Drug Administration:
-
Gastric Emptying Measurement:
-
Following drug administration, provide the rats with a non-nutrient test meal containing a non-absorbable marker. A common choice is a solution of methylcellulose containing phenol red.
-
After a specific time interval (e.g., 20 minutes), euthanize the rats.
-
Surgically remove the stomach, ensuring clamps are placed at the esophagus and pylorus to prevent leakage.
-
-
Quantification and Analysis:
-
Homogenize the entire stomach in a known volume of alkaline solution to extract the phenol red.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at a specific wavelength (e.g., 560 nm).
-
Compare the amount of phenol red recovered from the stomachs of the test animals to that recovered from a control group sacrificed immediately after receiving the test meal (representing 0% emptying).
-
Calculate the percentage of gastric emptying using the formula:
-
% Gastric Emptying = (1 - (Amount of marker in test stomach / Average amount of marker in 0-minute control stomachs)) x 100
-
-
Conclusion
This compound is a potent and selective SSTR5 agonist that has been characterized through a variety of in vitro and in vivo assays. Its ability to selectively activate SSTR5 and modulate downstream signaling pathways, such as the inhibition of cAMP production, makes it a valuable tool for studying the physiological roles of this receptor. Furthermore, its demonstrated effect on gastric motility highlights its potential for therapeutic applications in gastrointestinal disorders. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other SSTR5-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. This compound, Somatostatin (sst5) receptor 5 agonist (CAS 133073-82-2) | Abcam [abcam.com]
- 4. This compound (CAS 133073-82-2): R&D Systems [rndsystems.com]
- 5. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forskolin and derivatives as tools for studying the role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracisternal injection of pancreatic polypeptide stimulates gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracisternal rat pancreatic polypeptide stimulates gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of BIM 23052 on Gastric Emptying: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of BIM 23052, a somatostatin receptor 5 (sst₅)-preferring agonist, on gastric emptying. The document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The administration of this compound has been shown to dose-dependently stimulate gastric emptying in conscious rats when administered intracisternally (i.c.). In contrast, intravenous (i.v.) administration did not produce a significant effect, indicating a central mechanism of action.[1] The key quantitative findings from a seminal study are summarized in the table below.
| Treatment Group | Dose (nmol/rat, i.c.) | Gastric Emptying (%) (Mean ± SEM) |
| Saline (Control) | - | 43.2 ± 3.2 |
| This compound | 0.4 | 65.5 ± 6.5 |
| This compound | 0.8 | 77.4 ± 5.3 |
| This compound | 1.2 | 77.7 ± 1.9 |
Experimental Protocols
The following sections detail the methodologies employed in the studies investigating the effects of this compound on gastric emptying.
Animal Model and Housing
-
Species: Male Sprague-Dawley or Wistar rats.
-
Housing: Animals are typically housed in individual cages under controlled temperature and a 12-hour light/dark cycle.
-
Acclimation: A sufficient period of acclimation to the housing conditions and handling is required before experimental procedures.
-
Surgical Preparation: For intracisternal injections, a cannula is stereotaxically implanted into the cisterna magna of anesthetized rats. For gastric emptying measurements, some protocols may involve the implantation of a gastric fistula. Animals are allowed a recovery period of at least one week post-surgery.
Intracisternal (i.c.) Administration of this compound
-
Preparation: this compound is dissolved in sterile saline to the desired concentrations.
-
Administration: A microsyringe is used to inject the specified volume of this compound solution or saline vehicle directly into the cerebrospinal fluid via the implanted cannula. The injection is performed in conscious, unrestrained rats to avoid the confounding effects of anesthesia on gastric motility.
Measurement of Gastric Emptying
A common method for assessing gastric emptying of a non-nutrient meal in rats involves the use of a dye marker.
-
Fasting: Rats are fasted overnight (approximately 18-24 hours) with free access to water to ensure an empty stomach.
-
Test Meal: A non-nutrient meal, typically consisting of methylcellulose or another inert substance mixed with a non-absorbable marker such as phenol red, is administered by gavage.
-
Post-administration Period: Following the administration of the test meal and the intracisternal injection of this compound or vehicle, the animals are returned to their cages for a defined period (e.g., 20 minutes).
-
Stomach Recovery: At the end of the experimental period, the rats are euthanized, and their stomachs are surgically exposed and clamped at the pylorus and cardia. The entire stomach is then excised.
-
Quantification: The stomach contents are collected, homogenized, and the concentration of the phenol red marker is determined spectrophotometrically. The amount of marker remaining in the stomach is compared to the total amount administered to calculate the percentage of gastric emptying.
Vagal and Cholinergic Blockade Experiments
To investigate the mechanism of action, studies have employed vagotomy and muscarinic receptor blockade.
-
Subdiaphragmatic Vagotomy: In a subset of animals, a bilateral subdiaphragmatic vagotomy is performed several days prior to the gastric emptying experiment. This procedure involves the surgical transection of the anterior and posterior vagal trunks at the level of the diaphragm, effectively severing the primary parasympathetic input to the stomach.
-
Atropine Administration: To assess the role of cholinergic pathways, the muscarinic receptor antagonist atropine (or its peripherally restricted quaternary ammonium analog, atropine methyl nitrate) is administered, typically via intraperitoneal or subcutaneous injection, at a dose sufficient to block muscarinic receptors (e.g., 0.1-1 mg/kg) prior to the administration of this compound.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Gastric Emptying
This compound is an agonist for the sst₅ receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o). The prokinetic effect of centrally administered this compound is paradoxical, as somatostatin and its analogs typically inhibit gastrointestinal motility. The current hypothesis suggests a central disinhibition mechanism. This compound, acting on sst₅ receptors in the brain (likely in the dorsal vagal complex), inhibits a population of inhibitory neurons. These inhibitory neurons would normally suppress the activity of excitatory vagal efferent neurons that promote gastric motility. By inhibiting these inhibitory neurons, this compound effectively removes the "brake" on the excitatory vagal pathway, leading to increased cholinergic stimulation of the stomach and enhanced gastric emptying.
Caption: Proposed central disinhibition pathway for this compound.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vivo study investigating the effects of this compound on gastric emptying.
Caption: Standard experimental workflow for this compound studies.
References
BIM 23052: A Technical Profile on its Function in Gastrointestinal and Neuroendocrine Regulation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
BIM 23052 is a synthetic, linear octapeptide analog of somatostatin with a distinct receptor binding profile that confers specific activities within the gastrointestinal and neuroendocrine systems. Characterized as a selective somatostatin receptor subtype 5 (sst₅) agonist, it also demonstrates significant affinity for the sst₂ and sst₁ subtypes. This profile enables this compound to modulate key physiological processes, including gastric motility and pituitary hormone secretion. This document provides a comprehensive technical overview of this compound, detailing its receptor binding affinities, downstream signaling pathways, and functional effects. It includes summaries of quantitative data, detailed experimental methodologies for key studies, and visual representations of its mechanisms and associated experimental workflows.
Pharmacodynamics and Receptor Profile
This compound exerts its biological effects by binding to and activating specific subtypes of somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). Its binding affinity has been characterized across multiple human somatostatin receptor subtypes.
Receptor Binding Affinity
Quantitative analysis reveals that this compound is a potent agonist with a preference for the sst₅ receptor, while also binding effectively to sst₂ and sst₁ receptors. The binding affinities (Ki) from competitive binding assays are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| sst₁ | 31.3 | |
| sst₂ | 13.5 | |
| sst₃ | High affinity noted, specific Ki not reported | [1] |
| sst₄ | 141 | |
| sst₅ | 7.3 |
Signaling Pathway
Upon binding to its target receptors, particularly sst₂, sst₃, and sst₅, this compound initiates a downstream signaling cascade through an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This reduction in cAMP is a key mechanism for its inhibitory effects on hormone secretion and cell proliferation.[2]
Role in the Gastrointestinal System
This compound has been shown to play a significant role in regulating gastric motility. Specifically, central administration of the compound stimulates gastric emptying.
Stimulation of Gastric Emptying
In a study by Martinez et al. (2000), intracisternal (i.c.) injection of this compound in conscious rats dose-dependently stimulated the gastric emptying of a non-nutrient meal.[3] This effect is centrally mediated, as intravenous administration at the same dose had no effect. The prokinetic action was determined to be dependent on vagal cholinergic pathways, as it was blocked by both subdiaphragmatic vagotomy and the muscarinic antagonist atropine.[3]
| Treatment (Intracisternal) | Dose (nmol/rat) | Gastric Emptying (%) |
| Saline (Control) | - | 43.2 ± 3.2 |
| This compound | 0.4 | 65.5 ± 6.5 |
| This compound | 0.8 | 77.4 ± 5.3 |
| This compound | 1.2 | 77.7 ± 1.9 |
Experimental Protocol: Gastric Emptying Assay in Rats
The following is a representative protocol for measuring gastric emptying in conscious rats, based on the methodology employed in key studies of this compound.[3][4][5]
Role in the Neuroendocrine System
The expression of somatostatin receptors on various neuroendocrine cells, particularly in the pituitary gland and in neuroendocrine tumors (NETs), makes them a key target for therapeutic intervention. This compound, through its action on sst₅ and sst₂, demonstrates significant inhibitory effects on hormone secretion.
Inhibition of Pituitary Hormone Secretion
This compound has been shown to be an effective inhibitor of both Growth Hormone (GH) and Prolactin (PRL) secretion from cultured human pituitary adenoma cells.[6] Studies on cells derived from somatotroph (GH-secreting) adenomas showed that this compound (at 100 nM) suppressed GH release by 21-33%.[6] In cultures of lactotroph (PRL-secreting) adenomas, which often do not respond to sst₂-selective agonists like octreotide, the sst₅-preferential activity of this compound was shown to effectively suppress PRL release.[6] This highlights the importance of the sst₅ receptor as a therapeutic target in certain pituitary tumors.
| Tumor Type | Hormone Measured | Treatment (100 nM) | % Inhibition of Secretion |
| GH-Secreting Adenoma | Growth Hormone (GH) | This compound | 21 - 33% |
| PRL-Secreting Adenoma | Prolactin (PRL) | This compound | Effective suppression (specific % varies) |
Experimental Protocol: In Vitro Hormone Secretion Assay
This protocol outlines the general methodology for assessing the effect of compounds like this compound on hormone secretion from primary cultures of human pituitary adenoma cells.[6]
-
Tissue Acquisition: Pituitary adenoma tissue is obtained from patients at the time of transsphenoidal surgery.
-
Cell Culture Preparation:
-
The tissue is mechanically and enzymatically dispersed into a single-cell suspension (e.g., using dispase/collagenase).
-
Cells are plated in culture wells (e.g., 24-well plates) at a density of approximately 2.5 x 10⁵ cells/well.
-
Cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated for 3-4 days to allow for attachment.
-
-
Hormone Secretion Assay:
-
The culture medium is replaced with a serum-free medium.
-
Cells are incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 4 hours).
-
Following incubation, the culture medium (supernatant) is collected from each well.
-
-
Hormone Quantification:
-
The concentration of the hormone of interest (e.g., GH or PRL) in the collected supernatant is measured using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Results are typically expressed as a percentage of the hormone secreted by control (vehicle-treated) cells.
-
Summary and Conclusion
This compound is a somatostatin analog with a well-defined pharmacologic profile, acting as a potent agonist with a preference for the sst₅ receptor subtype. Its mechanism of action via the Gi-coupled signaling pathway leads to significant and distinct physiological effects. In the gastrointestinal system, it acts centrally to promote gastric emptying through a vagal cholinergic mechanism. In the neuroendocrine system, its ability to activate sst₅ and sst₂ receptors allows it to potently inhibit the secretion of hormones such as GH and PRL from pituitary adenomas. This dual activity suggests its potential as a research tool for investigating sst₅-mediated pathways and as a lead compound for the development of novel therapeutics for disorders of gastric motility and neuroendocrine tumors, particularly those resistant to conventional sst₂-selective analogs.
Experimental Methodologies in Detail
Receptor Binding Assay (Representative Protocol)
This protocol is based on the methods described by Patel and Srikant (1994) for determining the binding affinity of somatostatin analogs.[7][8]
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected to individually express one of the five human somatostatin receptor subtypes (hsst₁-hsst₅).[7][8]
-
Membrane Preparation: Cells are grown to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged at low speed to remove nuclei, and the resulting supernatant is ultracentrifuged to pellet the cell membranes. The membranes are washed and resuspended in a binding buffer.
-
Binding Reaction: The assay is performed in a final volume of 100-200 µL. Cell membranes (20-50 µg protein) are incubated with a radiolabeled somatostatin analog (e.g., ¹²⁵I-labeled Tyr¹¹-SRIF-14) at a fixed concentration.
-
Competition Assay: To determine the Ki of this compound, reactions are set up with increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes) to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand. The filters are washed quickly with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis, and the Ki is calculated using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracisternal injection of somatostatin receptor 5-preferring agonists induces a vagal cholinergic stimulation of gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracisternal injection of pancreatic polypeptide stimulates gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracisternal rat pancreatic polypeptide stimulates gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Subtype selectivity of peptide analogs for all five cloned human somatostatin receptors (hsstr 1-5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Investigating the Anti-proliferative Effects of BIM 23052: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM 23052 is a synthetic linear peptide analog of somatostatin, notable for its high affinity and selectivity as an agonist for the somatostatin receptor subtype 5 (sst5).[1] Somatostatin and its analogs are of significant interest in oncology due to their ability to inhibit hormone secretion and cell proliferation in various cancer types, particularly neuroendocrine tumors.[2][3] The anti-proliferative effects of somatostatin analogs are mediated through their interaction with specific G-protein coupled somatostatin receptors (SSTRs), which are often overexpressed on the surface of tumor cells.[2][3] Activation of these receptors can trigger intracellular signaling cascades that lead to cell cycle arrest and apoptosis.[3] While much of the recent research has focused on newer analogs of this compound, this guide provides a comprehensive overview of the known anti-proliferative mechanisms and experimental approaches relevant to the study of this compound and its derivatives.
Data Presentation: Anti-proliferative Activity of this compound Analogs
Quantitative data on the direct anti-proliferative effects of this compound is limited in publicly available literature. However, studies on its analogs provide valuable insights into the potential efficacy and cellular responses. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several this compound analogs against various cancer and non-cancer cell lines, as determined by MTT assays.
| Analog | Cell Line | IC50 (µM) | Reference |
| Npht-Gly-D-Phe-Phe(4-F)-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂ | MCF-7 | Value not specified | [4] |
| Npht-Gly-D-Phe-Phe(4-F)-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂ | MCF-10A | 622.9 ± 23.91 | [4] |
| D-Phe-Phe-Phe-D-Trp-Lys-Thr-Tyr⁷-Thr-NH₂ (DD8) | MCF-7 | Not specified | [1][5] |
| D-Phe-Phe-Phe-D-Trp-Lys-Thr-Tyr⁷-Thr-NH₂ (DD8) | MDA-MB-231 | Not specified | [1][5] |
| D-Phe-Phe-Phe-D-Trp-Lys-Thr-Tyr⁷-Thr-NH₂ (DD8) | MCF-10A | Not specified | [1][5] |
| Halogenated analogs | HepG2 | ≈ 100 | [6] |
| Aib⁶ analog (3B) | HepG-2 | 0.01349 nM | [7] |
Experimental Protocols
The following is a generalized protocol for assessing the anti-proliferative effects of this compound or its analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, based on methodologies reported for its analogs.[1]
MTT Assay for Cell Viability
Objective: To determine the concentration-dependent inhibitory effect of a compound on the proliferation of cancer cells.
Materials:
-
Target cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)
-
Non-cancerous control cell line (e.g., MCF-10A)
-
Complete cell culture medium
-
This compound or its analog, dissolved in a suitable solvent (e.g., DMSO or sterile PBS)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or its analog in culture medium to achieve the desired final concentrations (a typical range for analogs is 7.5 to 2000 µM).[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently swirl the plate to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 540 nm or 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathways
The anti-proliferative effects of somatostatin agonists like this compound are primarily mediated through the activation of sst5. This activation triggers a cascade of intracellular events that can lead to cell cycle arrest and apoptosis. The diagram below illustrates the key signaling pathways associated with sst5 activation.
Caption: sst5 signaling cascade leading to anti-proliferative effects.
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro experiment designed to evaluate the anti-proliferative effects of this compound.
Caption: Workflow for MTT-based anti-proliferative assay.
Conclusion
This compound, as a selective sst5 agonist, represents a valuable tool for investigating the anti-proliferative role of the somatostatin system in cancer biology. While direct quantitative data on its anti-proliferative efficacy is not as abundant as for its newer analogs, the established mechanisms of sst5 signaling provide a strong rationale for its potential anti-cancer effects. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of sst5 agonists in oncology. Future research should aim to establish specific IC50 values for this compound across a broader range of cancer cell lines and to further delineate the precise molecular players in its anti-proliferative signaling cascade.
References
- 1. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Receptor Targeting in Cancer: The Somatostatin Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unlocking the Potential of BIM 23052 in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of BIM 23052, a selective somatostatin receptor 5 (sst5) agonist, and its potential applications in oncology research. As the role of somatostatin receptors in cancer becomes increasingly evident, targeted agonists like this compound offer a promising avenue for therapeutic development. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction to this compound and its Target: Somatostatin Receptor 5 (sst5)
This compound is a synthetic peptide analog of somatostatin that exhibits a high affinity and selectivity for the somatostatin receptor subtype 5 (sst5).[1] Somatostatin and its receptors are known to play a crucial role in various physiological processes, including the regulation of hormone secretion and cell proliferation.[2] In the context of oncology, sst5 is expressed in a variety of tumors, including neuroendocrine tumors, pituitary adenomas, breast cancer, and pancreatic cancer, making it a viable target for anti-cancer therapies.[3][4] Activation of sst5 by agonists like this compound can induce anti-proliferative and pro-apoptotic effects in cancer cells.[2][5]
Quantitative Data: In Vitro Efficacy of this compound and its Analogs
The anti-proliferative activity of this compound and its analogs has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| BIM-23052 Analog (DD8) | MCF-7 | Breast Cancer | Not explicitly stated, but showed the strongest antiproliferative activity among analogs. | [1] |
| BIM-23052 Analog (DD8) | MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed the strongest antiproliferative activity among analogs. | [1] |
| BIM-23052 Analog | HepG2 | Hepatocellular Carcinoma | ~100 | [6] |
| BIM-23052 Analog (3B) | HepG-2 | Hepatocellular Carcinoma | 0.00001349 | [7] |
Note: Data for the parent compound this compound is limited in the public domain, with research often focusing on its more recently developed analogs. The provided data for analogs demonstrates the potential of targeting sst5.
Signaling Pathways of this compound in Cancer Cells
Activation of sst5 by this compound triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of cell proliferation and induction of apoptosis. The primary mechanism involves the coupling of sst5 to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, affects downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival.
Overview of sst5-Mediated Signaling
The following diagram illustrates the general signaling pathway initiated by the binding of an sst5 agonist like this compound to its receptor on a cancer cell.
Downstream Effects on Cancer Cell Proliferation and Apoptosis
The reduction in cAMP levels and subsequent modulation of PKA activity can influence multiple downstream pathways critical for cancer cell survival. Activation of sst5 has been shown to modulate the MAPK (mitogen-activated protein kinase) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling cascades.[9] In many cancer types, these pathways are aberrantly activated, promoting uncontrolled cell growth and inhibiting apoptosis. By dampening these signals, this compound can exert its anti-tumor effects. Furthermore, sst5 activation has been linked to the induction of apoptosis through the upregulation of pro-apoptotic proteins and activation of caspases.[8][10]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound in an oncology research setting.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 value of this compound.[11][12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HepG2)
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., sterile water or DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is based on standard Annexin V staining procedures to quantify apoptosis induced by this compound.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at various concentrations (e.g., around the IC50 value determined from the viability assay) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[14][15]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the in vivo efficacy of this compound.
Conclusion and Future Directions
This compound, as a selective sst5 agonist, holds considerable promise for oncology research and development. The expression of its target, sst5, in various tumor types provides a strong rationale for its investigation as a potential anti-cancer agent. The data from studies on this compound and its analogs suggest a clear anti-proliferative effect, mediated through well-defined signaling pathways.
Future research should focus on a more comprehensive evaluation of this compound itself in a broader range of cancer models to establish its efficacy and therapeutic window. Further elucidation of the downstream signaling events will be crucial for identifying predictive biomarkers and potential combination therapy strategies. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on these investigations and unlock the full therapeutic potential of this compound in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Down-regulation of pancreatic and duodenal homeobox-1 by somatostatin receptor subtype 5: a novel mechanism for inhibition of cellular proliferation and insulin secretion by somatostatin [frontiersin.org]
- 3. SSTR5 somatostatin receptor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the antiproliferative signal mediated by the somatostatin receptor subtype sst5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Somatostatin receptors 1 and 5 heterodimerize with epidermal growth factor receptor: agonist-dependent modulation of the downstream MAPK signalling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human somatostatin receptor-3 distinctively induces apoptosis in MCF-7 and cell cycle arrest in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Somatostatin Analog BIM 23052
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of BIM 23052, a synthetic peptide analog of somatostatin. The information is curated to support research and development efforts in the fields of endocrinology, oncology, and gastroenterology.
Chemical Structure and Physicochemical Properties
This compound is a linear octapeptide with the amino acid sequence D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH2. It is a selective agonist for the somatostatin receptor subtype 5 (sst5).
Chemical Structure:
Caption: 2D representation of the chemical structure of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₁H₇₅N₁₁O₁₀ | [1] |
| Molecular Weight | 1122.33 g/mol | [1] |
| Amino Acid Sequence | D-Phe-Phe-Phe-D-Trp-Lys-Thr-Phe-Thr-NH₂ | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in water | N/A |
| logP (calculated) | Varies by prediction method | [2] |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist for the somatostatin receptor subtype 5 (sst5). Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate a variety of physiological effects, including the inhibition of hormone secretion and cell proliferation.
Somatostatin Receptor Binding Affinity
The binding affinity of this compound to various human somatostatin receptor subtypes has been determined through competitive radioligand binding assays.
| Receptor Subtype | Kᵢ (nM) |
| sst1 | 31.3 |
| sst2 | 13.5 |
| sst3 | High Affinity |
| sst4 | 141 |
| sst5 | 7.3 |
Signaling Pathway
Upon binding to sst5, this compound is thought to initiate a signaling cascade that can lead to the inhibition of cell growth. While the precise pathway is still under investigation, it is believed to involve the modulation of the mitogen-activated protein kinase (MAPK) pathway.
Caption: Proposed signaling pathway of this compound via the sst5 receptor.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize this compound.
Solid-Phase Peptide Synthesis (SPPS)
This compound and its analogs are typically synthesized using standard solid-phase peptide synthesis with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for somatostatin receptors. The principle is to measure the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the target somatostatin receptor subtype are prepared.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled somatostatin analog) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The concentration of this compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the role of the sst5 receptor in various physiological and pathological processes. Its selectivity for sst5 makes it a potential candidate for the development of targeted therapies for neuroendocrine tumors and other disorders characterized by the overexpression of this receptor. Further research is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Cell Culture Assay Using BIM 23052
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for a cell culture-based assay to evaluate the inhibitory effect of BIM 23052 on growth hormone (GH) secretion. This compound is a selective peptide agonist for the somatostatin receptor subtype 5 (sst5), a key regulator of endocrine function. This document outlines the mechanism of action of this compound, a comprehensive experimental protocol using the rat pituitary tumor cell line GH3, and a method for quantifying GH levels in cell culture supernatant via Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, data on the binding affinity of this compound and a template for presenting quantitative results are provided.
Introduction
Somatostatin is a crucial inhibitory neuropeptide that regulates the secretion of various hormones, including growth hormone from the pituitary gland. Its actions are mediated by a family of five G-protein coupled receptors (GPCRs), designated sst1 through sst5. This compound is a synthetic peptide analog of somatostatin that exhibits high selectivity for the sst5 receptor.[1][2][3][4] Activation of sst5 by agonists like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in hormone secretion.[5] This makes this compound a valuable tool for studying the physiological roles of sst5 and for the development of therapeutics targeting conditions characterized by hormone overproduction, such as acromegaly.
The following protocols provide a robust framework for researchers to investigate the in vitro efficacy of this compound in a controlled laboratory setting.
Data Presentation
Table 1: Binding Affinity of this compound for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) |
| sst1 | 31.3[2][3] |
| sst2 | 13.5[2][3] |
| sst3 | >1000 |
| sst4 | 141[2][3] |
| sst5 | 7.3[2][3] |
Table 2: Example Data Table for this compound-Mediated Inhibition of Growth Hormone Secretion
| This compound Concentration (nM) | Growth Hormone (ng/mL) - Replicate 1 | Growth Hormone (ng/mL) - Replicate 2 | Growth Hormone (ng/mL) - Replicate 3 | Mean GH (ng/mL) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 0 | |||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| 1000 |
Experimental Protocols
I. Cell Culture of GH3 Rat Pituitary Tumor Cells
The GH3 cell line, derived from a rat pituitary tumor, is an established model for studying growth hormone secretion.[6]
Materials:
-
GH3 cells (e.g., ATCC® CCL-82.1™)
-
F-12K Medium (e.g., ATCC® 30-2004™)
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-75)
-
96-well, clear-bottom, black-walled cell culture plates
Complete Growth Medium:
-
F-12K Medium supplemented with 15% Horse Serum and 2.5% Fetal Bovine Serum.
-
Add Penicillin-Streptomycin to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.
Procedure:
-
Thawing and Plating: Thaw a cryopreserved vial of GH3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 70-80% confluency, remove the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C until cells detach (usually 5-15 minutes). Add 6-8 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension. Transfer a fraction of the cell suspension (typically a 1:2 to 1:4 split) to a new T-75 flask containing pre-warmed complete growth medium.
II. Growth Hormone Inhibition Assay
Procedure:
-
Cell Seeding: Harvest GH3 cells as described in the subculturing protocol. Resuspend the cells in complete growth medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 40,000 cells per well in 100 µL of complete growth medium.[7] Incubate for 24-48 hours at 37°C and 5% CO2 to allow for cell attachment and growth to approximately 80% confluency.
-
Serum Starvation: After incubation, gently aspirate the complete growth medium from each well. Wash the cells once with 100 µL of sterile PBS. Add 100 µL of serum-free F-12K medium to each well and incubate for 18-24 hours.[8] This step reduces basal growth hormone secretion.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of this compound in serum-free F-12K medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (serum-free medium with the same concentration of solvent used for the highest this compound concentration).
-
After the serum starvation period, carefully remove the serum-free medium. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a predetermined time, for example, 3 to 6 hours.[9]
-
Supernatant Collection: Following incubation, carefully collect the supernatant from each well without disturbing the cell layer. Transfer the supernatant to labeled microcentrifuge tubes. Centrifuge the supernatants at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells.[10]
-
Transfer the clarified supernatants to new tubes for immediate analysis by ELISA or store at -80°C for later analysis.
III. Quantification of Growth Hormone by ELISA
This protocol is a general guideline based on commercially available sandwich ELISA kits for rat/human growth hormone.[1][2][11] Refer to the specific manufacturer's instructions for the chosen ELISA kit for detailed procedures and reagent preparation.
Principle: The assay employs an antibody specific for growth hormone pre-coated onto a 96-well plate. Standards and samples are added to the wells, and any GH present is bound by the immobilized antibody. A biotinylated anti-GH antibody is then added, followed by HRP-conjugated streptavidin. A substrate solution is added, and the color development is proportional to the amount of bound GH. The reaction is stopped, and the absorbance is measured at 450 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay: a. Add 100 µL of each standard and sample (cell culture supernatant) into the appropriate wells of the antibody-coated 96-well plate. b. Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C. c. Wash the wells four times with the provided wash buffer. d. Add 100 µL of the biotinylated antibody reagent to each well and incubate for 1 hour at room temperature. e. Wash the wells four times. f. Add 100 µL of Streptavidin-HRP reagent to each well and incubate for 45 minutes at room temperature. g. Wash the wells four times. h. Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark. i. Add 50 µL of stop solution to each well.
-
Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. c. Use the standard curve to determine the concentration of GH in each sample. d. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Mandatory Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. cloud-clone.us [cloud-clone.us]
- 3. academic.oup.com [academic.oup.com]
- 4. Epigenetic and post‐transcriptional regulation of somatostatin receptor subtype 5 (SST5) in pituitary and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GH3 Cells [cytion.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the growth hormone (GH) response to GH-releasing hormone by constant Met-GH infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ELISA Protocol [protocols.io]
- 11. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for BIM 23052 Administration in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM 23052 is a synthetic linear octapeptide analog of somatostatin that acts as a selective agonist for the somatostatin receptor subtype 5 (sst5).[1] It has demonstrated biological activity in vivo, notably stimulating gastric emptying.[1] This document provides detailed application notes and protocols for the administration of this compound in animal research models, designed to assist researchers in pharmacology, oncology, and endocrinology.
Physicochemical Properties and Receptor Affinity
A clear understanding of this compound's properties is crucial for its effective use in research.
| Property | Value | Reference |
| Molecular Weight | 1122.3 g/mol | |
| Formula | C₆₁H₇₅N₁₁O₁₀ | |
| Solubility | Soluble in water (up to 1 mg/ml) | |
| Storage | Store at -20°C |
This compound exhibits preferential binding to the somatostatin receptor 5 (sst5). The binding affinities (Ki) for various somatostatin receptor subtypes are summarized below.
| Receptor Subtype | Ki (nM) | Reference |
| sst5 | 7.3 | |
| sst2 | 13.5 | |
| sst1 | 31.3 | |
| sst4 | 141 |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating sst5, a G protein-coupled receptor (GPCR).[2][3] Activation of sst5 initiates a downstream signaling cascade primarily through inhibitory G proteins (Gi/o).[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, sst5 activation can modulate other signaling pathways, including the MAPK cascade (ERK1/2, p38, JNK), which can influence cell proliferation and apoptosis.[2][3]
It is critical to distinguish the somatostatin analog This compound from the pro-apoptotic protein Bim (Bcl-2 interacting mediator of cell death). This compound's mechanism of action is mediated through somatostatin receptors and is not directly related to the intrinsic apoptotic pathway involving the Bim protein.
Experimental Protocols
Solution Preparation
For in vivo administration, this compound should be dissolved in a sterile, isotonic vehicle. Given its solubility in water, sterile saline (0.9% NaCl) is a suitable vehicle.
Protocol for Reconstitution:
-
Aseptically, add the required volume of sterile saline to the vial of lyophilized this compound to achieve the desired stock concentration.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
For long-term storage of the stock solution, it is recommended to aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Administration Routes
The choice of administration route depends on the experimental design and target tissue. The following are general guidelines for common routes in rodent models. Specific dosages and volumes should be optimized for the animal model and research question.
Intracisternal (i.c.) Administration (for targeting the central nervous system):
This route has been successfully used to study the effects of this compound on gastric emptying in rats.
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the animal according to an approved institutional protocol.
-
Procedure:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, carefully drill a small burr hole over the cisterna magna.
-
Slowly inject this compound solution using a microsyringe.
-
-
Dosage: 0.4, 0.8, and 1.2 nmol/rat have been shown to stimulate gastric transit.[4]
-
Volume: Typically a small volume (e.g., 5-10 µl) is used for intracisternal injections.
Intravenous (i.v.) Administration:
-
Animal Model: Mice or rats.
-
Procedure:
-
Warm the animal's tail to dilate the lateral tail veins.
-
Place the animal in a suitable restrainer.
-
Disinfect the injection site with 70% ethanol.
-
Insert a 27-30 gauge needle into the lateral tail vein and inject the solution slowly.
-
-
Volume: For mice, a bolus injection of up to 5 ml/kg is generally acceptable. For rats, the volume should be adjusted based on body weight.
Subcutaneous (s.c.) Administration:
-
Animal Model: Mice or rats.
-
Procedure:
-
Grasp the loose skin between the shoulder blades to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution.
-
-
Dosage: Specific subcutaneous doses for this compound have not been reported. However, for other somatostatin analogs like octreotide, doses in the range of 10 µg/kg have been used in rats to study effects on glucose homeostasis.[5]
-
Volume: For mice, up to 10 ml/kg can be administered subcutaneously. For rats, the volume should be adjusted based on body weight.
Intraperitoneal (i.p.) Administration:
-
Animal Model: Mice or rats.
-
Procedure:
-
Restrain the animal with its head tilted downwards.
-
Insert a 23-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the solution.
-
-
Dosage: Specific intraperitoneal doses for this compound are not well-documented. Dose-finding studies are recommended.
-
Volume: For mice, up to 10 ml/kg can be administered. For rats, a similar volume relative to body weight is acceptable.
Key Experiments and Expected Outcomes
Gastric Emptying Studies in Rats
As demonstrated in the literature, this compound can stimulate gastric emptying when administered centrally.
-
Protocol:
-
Fast rats overnight with free access to water.
-
Administer this compound via intracisternal injection at doses of 0.4, 0.8, and 1.2 nmol/rat.[4]
-
Administer a non-nutrient, non-absorbable marker (e.g., phenol red) by gavage.
-
Euthanize the animals at a specific time point (e.g., 20 minutes) after gavage.
-
Measure the amount of marker remaining in the stomach to calculate the percentage of gastric emptying.
-
-
Expected Outcome: A dose-dependent increase in the rate of gastric emptying compared to vehicle-treated controls.
| Dose (nmol/rat, i.c.) | Gastric Emptying (%) |
| Saline (Control) | 43.2 ± 3.2 |
| 0.4 | 65.5 ± 6.5 |
| 0.8 | 77.4 ± 5.3 |
| 1.2 | 77.7 ± 1.9 |
Data from Martínez V, et al. J Pharmacol Exp Ther. 2000.[4]
Inhibition of Growth Hormone (GH) Secretion
Somatostatin analogs are known to inhibit the secretion of various hormones, including growth hormone. While specific in vivo data for this compound is limited, protocols for other somatostatin analogs can be adapted.
-
Protocol:
-
Use an appropriate animal model (e.g., rats).
-
Administer this compound via a systemic route (e.g., s.c. or i.v.).
-
Collect blood samples at various time points post-administration.
-
Measure plasma GH levels using a species-specific ELISA or RIA kit.
-
-
Expected Outcome: A dose-dependent suppression of basal or stimulated GH secretion.
Anti-Tumor Efficacy Studies
The anti-proliferative effects of somatostatin analogs make them potential candidates for cancer therapy. In vivo anti-tumor studies are necessary to evaluate the efficacy of this compound.
-
Protocol:
-
Use an appropriate tumor xenograft model in immunocompromised mice (e.g., human neuroendocrine tumor cell line xenografts).
-
Once tumors are established, randomize animals into treatment and control groups.
-
Administer this compound (e.g., daily s.c. or i.p. injections) and vehicle to the respective groups.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker expression).
-
-
Expected Outcome: Inhibition of tumor growth in the this compound-treated group compared to the control group.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in animal models is not extensively published. For somatostatin and its analogs, the half-life is generally short due to rapid degradation by peptidases.[6] The development of long-acting formulations is a common strategy to overcome this limitation. When designing studies, it is important to consider the pharmacokinetic properties to determine the appropriate dosing regimen.
Conclusion
This compound is a valuable research tool for investigating the roles of the sst5 receptor in various physiological and pathological processes. The protocols and data presented in these application notes provide a foundation for designing and conducting in vivo studies. Researchers should carefully consider the specific goals of their experiments to select the most appropriate animal model, administration route, and dosage regimen. Further studies are warranted to fully characterize the pharmacokinetic profile and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Using BIM23052 in Growth Hormone Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM23052 is a synthetic linear somatostatin analog with a high affinity for the somatostatin receptor subtype 5 (sst5). Somatostatin and its analogs play a crucial role in regulating the endocrine system, including the inhibition of growth hormone (GH) secretion from the anterior pituitary. This document provides detailed application notes and experimental protocols for utilizing BIM23052 in in-vitro growth hormone inhibition assays, primarily using the GH3 rat pituitary tumor cell line as a model system.
Mechanism of Action
BIM23052 exerts its inhibitory effect on growth hormone secretion by binding to and activating sst5, a G protein-coupled receptor (GPCR). The activation of sst5 initiates a downstream signaling cascade that leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). A reduction in cAMP, a key second messenger, ultimately leads to a decrease in the synthesis and release of growth hormone from pituitary somatotroph cells.
Data Presentation
The following tables summarize the quantitative data for BIM23052, providing key metrics for its use in experimental settings.
Table 1: Binding Affinity of BIM23052 for Human Somatostatin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| sst1 | 31.3 |
| sst2 | 13.5 |
| sst3 | High Affinity |
| sst4 | 141 |
| sst5 | 7.3 |
This data indicates that BIM23052 is a potent sst5 agonist with significant affinity for sst2 and sst3 as well.
Table 2: Efficacy of BIM23052 in Growth Hormone Inhibition
| Parameter | Value | Cell Line |
| IC50 of GH Inhibition | ~1-10 nM (Estimated) | Rat Pituitary Cells |
Note: The precise IC50 can vary depending on experimental conditions. Researchers are encouraged to perform a dose-response curve to determine the exact IC50 for their specific assay conditions.
Experimental Protocols
This section provides detailed protocols for cell culture, the growth hormone inhibition assay, and quantification of growth hormone.
Protocol 1: Culture of GH3 Rat Pituitary Cells
The GH3 cell line, derived from a rat pituitary tumor, is a well-established model for studying growth hormone secretion.[1][2]
Materials:
-
GH3 cells (e.g., ATCC® CCL-82.1™)
-
F-12K Medium (e.g., ATCC® 30-2004™)
-
Horse Serum, heat-inactivated
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well cell culture plates
Procedure:
-
Complete Growth Medium: Prepare F-12K medium supplemented with 15% horse serum and 2.5% FBS. Add penicillin-streptomycin to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin.
-
Cell Thawing and Plating: Thaw a cryopreserved vial of GH3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until the cells detach. Add 10 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension. Centrifuge at 125 x g for 5 minutes, discard the supernatant, and resuspend the cells in fresh medium. Split the cells at a ratio of 1:3 to 1:6.
Protocol 2: GHRH-Stimulated Growth Hormone Inhibition Assay
This protocol details the steps to assess the inhibitory effect of BIM23052 on Growth Hormone-Releasing Hormone (GHRH)-stimulated GH secretion from GH3 cells.[3]
Materials:
-
GH3 cells cultured as described in Protocol 1
-
Serum-free F-12K medium
-
BIM23052 stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO, and serially diluted)
-
Growth Hormone-Releasing Hormone (GHRH) stock solution (e.g., 10 µM in sterile water)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed GH3 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation: After 24 hours, aspirate the complete growth medium and wash the cells once with 100 µL of sterile PBS. Add 90 µL of serum-free F-12K medium to each well and incubate for 2-4 hours.
-
BIM23052 Treatment: Prepare serial dilutions of BIM23052 in serum-free F-12K medium. Add 10 µL of the BIM23052 dilutions to the respective wells to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1 µM). Include a vehicle control (medium with the same concentration of solvent as the highest BIM23052 concentration). Incubate for 1 hour at 37°C.
-
GHRH Stimulation: Prepare a GHRH solution in serum-free F-12K medium. Add 10 µL of the GHRH solution to each well to achieve a final concentration that elicits a submaximal GH release (e.g., 10 nM). Include a basal (unstimulated) control group that receives 10 µL of serum-free medium instead of GHRH.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well without disturbing the cell layer. The supernatants can be stored at -20°C or -80°C until GH quantification.
Protocol 3: Quantification of Rat Growth Hormone by ELISA
The concentration of rat growth hormone in the collected cell culture supernatants can be quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1][3][4]
Materials:
-
Rat Growth Hormone ELISA Kit (follow the manufacturer's instructions)
-
Collected cell culture supernatants from Protocol 2
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay Procedure: Follow the specific steps outlined in the kit's protocol, which typically involve:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating the plate.
-
Washing the wells.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution.
-
Stopping the reaction.
-
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of growth hormone in each of the unknown samples. Calculate the percentage of inhibition of GH release for each BIM23052 concentration relative to the GHRH-stimulated control.
Visualization of Pathways and Workflows
Signaling Pathway of sst5 Receptor in Growth Hormone Inhibition
The following diagram illustrates the signaling cascade initiated by the binding of BIM23052 to the sst5 receptor, leading to the inhibition of growth hormone release.
Experimental Workflow for Growth Hormone Inhibition Assay
This diagram outlines the key steps of the in-vitro growth hormone inhibition assay.
Logical Relationship of Key Components
This diagram illustrates the logical relationship between the key components in the growth hormone inhibition assay.
References
- 1. Differential inhibition of growth hormone secretion by analogs selective for somatostatin receptor subtypes 2 and 5 in human growth-hormone-secreting adenoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitonin inhibits prolactin promoter activity in rat pituitary GGH3 cells: evidence for involvement of p42/44 mitogen-activated protein kinase in calcitonin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of antagonistic analogs of GHRH on GH3 pituitary cells overexpressing the human GHRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of the somatostatin analog octreotide on rat pituitary tumor cell (GH3) proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BIM 23052 in Studying Somatostatin Receptor Type 5 (sst5) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM 23052 is a synthetic peptide analog of somatostatin that exhibits a high binding affinity and selectivity for the somatostatin receptor type 5 (sst5). This makes it an invaluable tool for researchers studying the physiological and pathophysiological roles of the sst5 receptor. These application notes provide a comprehensive overview of the use of this compound in elucidating sst5 receptor function, complete with detailed experimental protocols and data presentation.
The sst5 receptor is a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including the regulation of hormone secretion, cell proliferation, and neurotransmission. Dysregulation of sst5 signaling has been implicated in various diseases, including neuroendocrine tumors and pituitary adenomas. This compound allows for the specific activation of sst5, enabling the investigation of its downstream signaling pathways and cellular functions.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity of this compound to somatostatin receptor subtypes and its functional effects.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| sst1 | 31.3[1] |
| sst2 | 13.5[1] |
| sst3 | High Affinity |
| sst4 | 141[1] |
| sst5 | 7.3[1] |
Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes. This table displays the inhibitor constant (Ki) values of this compound for the five human somatostatin receptor subtypes, demonstrating its high affinity for sst5.
| Functional Assay | Cell Type | EC50/IC50 (nM) | Effect |
| cAMP Inhibition | - | Data not available | - |
| ERK1/2 Phosphorylation | - | Data not available | - |
| Growth Hormone (GH) Inhibition | - | Data not available | Suppression |
| Prolactin (PRL) Inhibition | - | Data not available | Suppression |
| Gastric Emptying | In vivo (rats) | - | Stimulation |
Signaling Pathways & Experimental Workflows
The following diagrams illustrate the sst5 signaling pathway and the general workflows for key experiments used to study its function with this compound.
Caption: sst5 Receptor Signaling Pathways Activated by this compound.
Caption: General Experimental Workflows for Studying this compound Activity.
Experimental Protocols
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the sst5 receptor.
Materials:
-
Cells or tissues expressing the sst5 receptor
-
Radiolabeled somatostatin analog (e.g., [¹²⁵I]Tyr¹¹-SRIF-14)
-
This compound
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors)
-
Wash buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare cell membranes from cells or tissues expressing the sst5 receptor.
-
In a 96-well plate, add cell membranes (20-50 µg of protein), a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M).
-
For total binding, add only the radiolabeled ligand and membranes. For non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM) in addition to the radiolabeled ligand and membranes.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Measurement Assay
This protocol is for determining the effect of this compound on adenylyl cyclase activity.
Materials:
-
Cells expressing the sst5 receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium and reagents
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for 30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Generate a dose-response curve and determine the IC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is for determining the effect of this compound on the activation of the MAPK/ERK signaling pathway.
Materials:
-
Cells expressing the sst5 receptor
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities and determine the EC50 value for this compound-induced ERK1/2 phosphorylation.
sst5 Receptor Internalization Assay (Immunofluorescence)
This protocol is for visualizing the effect of this compound on sst5 receptor trafficking. Of note, studies have suggested that potent sst5 agonists like this compound may not induce receptor internalization. This assay can be used to confirm this observation.
Materials:
-
Cells expressing tagged sst5 receptors (e.g., HA- or FLAG-tagged) grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against the receptor tag
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and culture overnight.
-
Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with PBS and fix with fixation solution for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells for 10 minutes.
-
Wash with PBS and block for 1 hour.
-
Incubate with the primary antibody in blocking solution for 1-2 hours at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize the subcellular localization of the sst5 receptor using a fluorescence microscope. Compare the distribution of the receptor in untreated versus this compound-treated cells.
Conclusion
This compound is a potent and selective agonist for the sst5 receptor, making it an essential pharmacological tool for investigating the receptor's role in health and disease. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to further elucidate the function of the sst5 receptor and to explore its potential as a therapeutic target.
References
Application Note and Protocol: Western Blot Analysis of Cellular Responses to BIM 23052 Treatment
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of somatostatin receptor agonists.
Introduction: BIM 23052 is a synthetic peptide that acts as a selective agonist for the somatostatin receptor subtype 5 (sst5), with lower affinities for sst1, sst2, and sst4 receptors.[1] Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis. The pro-apoptotic protein Bim (Bcl-2-interacting mediator of cell death) is a key downstream effector whose expression and activity are controlled by these cascades.[2][3][4] Western blot analysis is a fundamental technique to elucidate how sst5 activation by this compound impacts these signaling networks and influences the expression of key regulatory proteins like Bim. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound and interpreting the potential outcomes.
Data Presentation: Example of this compound-Induced Protein Modulation
The following table represents hypothetical quantitative data from a Western blot experiment. It illustrates the potential effects of this compound on key signaling and apoptotic proteins in a human neuroendocrine tumor cell line expressing sst5. Data is normalized to a loading control (e.g., GAPDH) and expressed as a fold change relative to the untreated control.
Table 1: Example Quantitative Western Blot Analysis of Cells Treated with this compound for 24 hours
| Target Protein | Treatment Group | Densitometry (Fold Change vs. Control) | P-value | Interpretation |
| p-ERK1/2 (Thr202/Tyr204) | Control (Vehicle) | 1.00 | - | Baseline ERK activation. |
| This compound (100 nM) | 0.45 | < 0.01 | Inhibition of MAPK/ERK pathway. | |
| Total ERK1/2 | Control (Vehicle) | 1.00 | - | Baseline total ERK protein. |
| This compound (100 nM) | 0.98 | > 0.05 | No change in total ERK protein. | |
| p-Akt (Ser473) | Control (Vehicle) | 1.00 | - | Baseline Akt activation. |
| This compound (100 nM) | 0.62 | < 0.05 | Inhibition of PI3K/Akt pathway. | |
| Total Akt | Control (Vehicle) | 1.00 | - | Baseline total Akt protein. |
| This compound (100 nM) | 1.03 | > 0.05 | No change in total Akt protein. | |
| Bim (Total) | Control (Vehicle) | 1.00 | - | Baseline Bim expression. |
| This compound (100 nM) | 2.15 | < 0.01 | Upregulation of pro-apoptotic Bim. | |
| Cleaved Caspase-3 | Control (Vehicle) | 1.00 | - | Baseline apoptosis level. |
| This compound (100 nM) | 3.50 | < 0.001 | Induction of apoptosis. |
Signaling and Experimental Workflow Diagrams
The diagrams below illustrate the proposed signaling pathway affected by this compound and the general workflow for its analysis via Western blot.
Caption: Proposed signaling cascade following sst5 activation by this compound.
Caption: Standard experimental workflow for Western blot analysis.
Experimental Protocols
This section provides detailed methodologies for investigating the effects of this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., BON-1, SH-SY5Y, or other sst5-expressing lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Starvation (Optional): To reduce baseline signaling activity, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium for 4-6 hours prior to treatment.
-
Preparation of this compound: Dissolve this compound in sterile, nuclease-free water to create a concentrated stock solution (e.g., 1 mM). Store aliquots at -20°C.
-
Treatment: Dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Also, prepare a vehicle control (medium with the same final concentration of the solvent, e.g., water).
-
Incubation: Remove the medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. Incubate for the desired time points (e.g., 15 min, 30 min for phosphorylation events; 12h, 24h, 48h for protein expression changes).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[5]
-
Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[5]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
To 20-40 µg of protein lysate, add 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel.[6]
-
-
Protein Transfer:
-
Equilibrate the gel in 1x transfer buffer for 10-15 minutes.
-
Assemble the transfer stack (sandwich) with a PVDF or nitrocellulose membrane. Ensure the membrane is activated with methanol if using PVDF.[6]
-
Perform the protein transfer using a wet or semi-dry transfer system, following the manufacturer's guidelines.
-
-
Immunoblotting:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.[7]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis on the resulting bands using image analysis software (e.g., ImageJ). Normalize the band intensity of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain) to correct for loading variations.
-
References
- 1. This compound, Somatostatin (sst5) receptor 5 agonist (CAS 133073-82-2) | Abcam [abcam.com]
- 2. Targeting the Regulatory Machinery of BIM for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and autophagy: BIM as a mediator of tumour cell death in response to oncogene-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. bio-rad.com [bio-rad.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Note: Flow Cytometry Analysis of Cellular Responses to the Somatostatin Receptor 5 Agonist, BIM 23052
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIM 23052 is a synthetic peptide analog of somatostatin that acts as a selective agonist for the somatostatin receptor subtype 5 (sst5). Somatostatin receptors are G-protein coupled receptors that, upon activation, can modulate various cellular processes, including hormone secretion, cell proliferation, and apoptosis. The sst5 receptor is a promising target for the development of therapeutics for various pathologies, including neuroendocrine tumors and other cancers. This application note provides detailed protocols for the analysis of cellular responses to this compound using flow cytometry, a powerful technique for single-cell analysis of heterogeneous populations. The described methods focus on the quantification of apoptosis and the analysis of cell cycle distribution in sst5-expressing cells upon treatment with this compound.
Principle
Activation of the sst5 receptor by this compound can initiate intracellular signaling cascades that may lead to the induction of apoptosis (programmed cell death) or alterations in the cell cycle progression. Flow cytometry allows for the precise measurement of these cellular events on a per-cell basis.
-
Apoptosis Analysis: This is achieved by staining cells with fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalator that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: This involves the staining of cellular DNA with a fluorescent dye like PI. The amount of DNA in a cell is directly proportional to its fluorescence intensity. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Data Presentation
The following tables summarize the key characteristics of this compound and provide a template for presenting quantitative data obtained from flow cytometry experiments.
Table 1: this compound Characteristics
| Property | Value | Reference |
| Target | Somatostatin Receptor 5 (sst5) | N/A |
| Ki (sst1) | 31.3 nM | N/A |
| Ki (sst2) | 13.5 nM | N/A |
| Ki (sst4) | 141 nM | N/A |
| Ki (sst5) | 7.3 nM | N/A |
| Molecular Formula | C61H75N11O10 | N/A |
| Molecular Weight | 1122.3 g/mol | N/A |
| Solubility | Water | N/A |
Table 2: Example Data - Effect of this compound on Apoptosis in sst5-Expressing CHO-K1 Cells (Hypothetical Data)
| Treatment | Concentration (nM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 10 | 88.7 ± 3.5 | 7.8 ± 1.2 | 3.5 ± 0.9 |
| This compound | 100 | 75.4 ± 4.2 | 18.9 ± 2.5 | 5.7 ± 1.1 |
| This compound | 1000 | 52.1 ± 5.8 | 35.6 ± 3.9 | 12.3 ± 2.4 |
Table 3: Example Data - Effect of this compound on Cell Cycle Distribution in sst5-Expressing HEK-293 Cells (Hypothetical Data)
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| This compound | 10 | 60.2 ± 2.8 | 25.9 ± 2.1 | 13.9 ± 1.5 |
| This compound | 100 | 72.8 ± 4.5 | 15.4 ± 1.9 | 11.8 ± 1.3 |
| This compound | 1000 | 85.1 ± 5.2 | 8.7 ± 1.2 | 6.2 ± 0.9 |
Experimental Protocols
Materials
-
sst5-expressing cells (e.g., CHO-K1, HEK-293, or U2OS cells stably transfected with the sst5 receptor)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., sterile water or DMSO, depending on this compound solvent)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
70% Ethanol (ice-cold)
-
RNase A
-
Flow cytometer
-
Flow cytometry tubes
Protocol 1: Apoptosis Analysis using Annexin V/PI Staining
-
Cell Seeding: Seed sst5-expressing cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in sterile water.
-
Dilute this compound in complete cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the sst5 receptor.
Caption: Experimental workflow for flow cytometry analysis.
Disclaimer
The provided protocols are intended as a general guideline. Optimal experimental conditions, including cell type, this compound concentration, and incubation time, should be determined empirically by the end-user for each specific application. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.
Troubleshooting & Optimization
Troubleshooting BIM 23052 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with BIM 23052 in aqueous buffers.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution of this compound.
Question: I am having trouble dissolving lyophilized this compound powder. What is the recommended starting procedure?
Answer:
For initial reconstitution, it is best to start with a high-quality, sterile solvent. While product datasheets state that this compound is soluble in water, the following step-by-step protocol is recommended to ensure optimal dissolution and minimize aggregation.
Experimental Protocol: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound from lyophilized powder.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or 0.1% acetic acid in sterile water
-
Vortex mixer
-
Low-speed centrifuge
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully add the desired volume of sterile water to the vial to achieve the target concentration. R&D Systems states a solubility of up to 1 mg/mL in water. It is advisable to start with this concentration or lower.
-
Dissolution: Gently vortex the vial for 10-20 seconds. Visually inspect the solution to see if all the powder has dissolved.
-
Troubleshooting Insolubility: If the solution is cloudy or contains visible particulates:
-
Let the vial sit at room temperature for a few minutes and gently vortex again.
-
If solubility remains an issue, sonication in a water bath for short periods (e.g., 3 cycles of 10-15 seconds) can be effective.[1] Avoid excessive heating.
-
For persistent issues, consider using a dilute acidic solution (e.g., 0.1% acetic acid) as the initial solvent, as this can help solubilize basic peptides.
-
-
Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Question: My this compound stock solution is clear, but it precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS, pH 7.4). What should I do?
Answer:
Precipitation upon dilution into a neutral or high-salt buffer is a common issue for peptides, especially those with hydrophobic residues like this compound. This is often due to the peptide being less soluble at its isoelectric point (pI) or in the presence of certain salts.
Here is a systematic approach to troubleshoot this issue:
-
Lower the Final Concentration: The simplest solution is to try diluting your stock solution to a lower final concentration in the buffer.
-
Adjust Buffer pH: Peptides are least soluble at their pI. Adjusting the pH of your final buffer away from the pI can significantly increase solubility.[2] Since this compound has basic residues (Lysine, N-terminal amine), making the buffer slightly more acidic (e.g., pH 5.5-6.5) should improve solubility.
-
Reduce Salt Concentration: High salt concentrations can sometimes cause "salting out" of peptides. Try preparing your buffer with a lower salt content if your experiment allows.
-
Incorporate a Co-solvent: If the above methods fail, you may need to introduce a small amount of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for biological experiments and can be used at low final concentrations (e.g., 1-5%).[3] Always test the tolerance of your specific assay to the chosen organic solvent.
The following workflow provides a visual guide for troubleshooting this problem.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 133073-82-2 | [4] |
| Molecular Weight | 1122.33 g/mol | [4] |
| Molecular Formula | C61H75N11O10 | [4] |
| Nature | Synthetic Peptide | |
| Sequence | FFFWKTFT (with modifications) | |
| Stated Solubility | Soluble in water (up to 1 mg/mL) |
Q2: What is the amino acid sequence and net charge of this compound?
A2: The sequence is FFFWKTFT, with modifications: Phe-1 is D-Phe, Trp-4 is D-Trp, and the C-terminus is an amide. To estimate the net charge, we can analyze the ionizable groups at a neutral pH (~7.0):
-
Basic residues (+1): Lysine (K) and the N-terminal amine.
-
Acidic residues (-1): The C-terminal is an amide, so it is neutral and does not carry a negative charge.
Therefore, the estimated net charge of this compound at neutral pH is approximately +2 , making it a basic peptide . This theoretical charge suggests that it will be most soluble at a pH below its isoelectric point (pI).
Q3: Can I use DMSO to make a stock solution?
A3: Yes. For highly hydrophobic peptides, dissolving first in an organic solvent like DMSO and then diluting into your aqueous buffer is a common strategy.[1] This is particularly useful if you require a high concentration stock solution (>1 mg/mL). When using this method, add the DMSO stock dropwise to the stirred aqueous buffer to avoid precipitation. Be aware that DMSO can be toxic to cells, so the final concentration in your experiment should be kept low (typically <0.5%) and a vehicle control should be included.
Q4: How should I store my this compound solutions?
A4: Lyophilized powder should be stored at -20°C under desiccating conditions. Once reconstituted into a stock solution, it is recommended to create single-use aliquots to minimize freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage.
Experimental Protocol: Solubility Testing in a New Buffer
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Experimental buffer of interest (e.g., PBS, Tris, HEPES at various pH values)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or similar instrument for turbidity measurement (optional)
Procedure:
-
Preparation: Prepare serial dilutions of your this compound stock solution in your experimental buffer. For example, create final concentrations ranging from 1 mg/mL down to 0.01 mg/mL.
-
Incubation: Incubate the dilutions at the temperature of your planned experiment (e.g., room temperature, 37°C) for at least 30 minutes.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness. A clear, particle-free solution indicates that the peptide is soluble at that concentration.
-
Centrifugation: To confirm, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes. The presence of a pellet indicates that some of the peptide has precipitated.
-
Quantification (Optional): The concentration of the soluble peptide in the supernatant can be quantified using methods like UV-Vis spectroscopy at 280 nm or by a peptide-specific assay.
-
Record Results: Record the highest concentration that remained fully soluble in a table for future reference.
Example Data Table for Solubility Testing:
| Buffer Composition | pH | Temperature (°C) | Max Soluble Concentration (mg/mL) | Observations |
| 1X PBS | 7.4 | 25 | e.g., Precipitated | |
| 1X PBS | 6.0 | 25 | e.g., Clear | |
| 50 mM Tris | 7.5 | 37 | ||
| 50 mM Acetate | 5.0 | 25 |
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. What should I consider when working with peptides? – Dynamic Biosensors [dynamic-biosensors.com]
- 4. Page loading... [wap.guidechem.com]
Optimizing BIM 23052 Dosage for Cell Culture Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of BIM 23052 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the somatostatin receptor subtype 5 (sst5).[1][2][3] Its primary mechanism of action is to bind to and activate sst5, a G-protein coupled receptor (GPCR), which in turn modulates various downstream signaling pathways.
Q2: What are the known downstream effects of sst5 activation by this compound?
A2: Activation of sst5 by an agonist like this compound is known to initiate several intracellular signaling cascades, including:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) pathways: This includes the regulation of ERK1/2, p38, and JNK signaling.
-
Activation of phosphotyrosine phosphatase SHP-1.
-
Regulation of ion channels.
Q3: In which cell lines has the anti-proliferative effect of this compound or its analogs been studied?
A3: The anti-proliferative effects of this compound and its analogs have been investigated in several human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), hepatocellular carcinoma (HepG2), and the non-cancerous breast epithelial cell line (MCF-10A).[4][5][6]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in water up to 1 mg/ml.[1] It is recommended to store the solid compound at -20°C under desiccating conditions.[3] For cell culture experiments, stock solutions can be prepared in sterile water or a buffer such as PBS and should be stored at -20°C or -80°C.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound on my cells.
-
Possible Cause 1: Sub-optimal concentration.
-
Solution: The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Based on available literature, concentrations ranging from nanomolar (nM) to micromolar (µM) have been used. For initial experiments in breast cancer cell lines, a broad range up to 2000 µM has been tested, while an IC50 of approximately 100 µM was observed in HepG2 cells.[4][7]
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The time required to observe an effect will depend on the assay. For proliferation assays, incubation times of 24 to 72 hours are common.[4] For signaling pathway studies (e.g., phosphorylation events), much shorter incubation times (minutes to a few hours) may be sufficient. A time-course experiment is recommended to determine the optimal incubation period.
-
-
Possible Cause 3: Low or absent sst5 receptor expression.
-
Solution: Verify the expression of sst5 in your cell line of interest using techniques such as qPCR, Western blot, or flow cytometry. If sst5 expression is low or absent, this compound is unlikely to have a significant effect.
-
-
Possible Cause 4: Reagent degradation.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a frozen stock.
-
Issue 2: Precipitation of this compound in cell culture medium.
-
Possible Cause 1: Poor solubility in specific media.
-
Solution: While this compound is soluble in water, its solubility in complex cell culture media containing salts and proteins can vary. To minimize precipitation, first, dissolve this compound in sterile water or PBS at a higher concentration to create a stock solution. Then, dilute the stock solution into the final cell culture medium to the desired working concentration. Avoid adding the powdered form directly to the culture medium.
-
-
Possible Cause 2: High final concentration.
-
Solution: If you are working with very high concentrations of this compound, you may exceed its solubility limit in your specific medium. Consider performing a solubility test with your medium before treating your cells.
-
Issue 3: High background or off-target effects.
-
Possible Cause 1: Non-specific binding.
-
Solution: While this compound is selective for sst5, it has lower affinities for other somatostatin receptors (sst1, sst2, sst4).[1][3] If your cells express high levels of these other receptors, you may observe off-target effects. Consider using a lower concentration of this compound that is closer to the Ki for sst5 to minimize off-target binding.
-
-
Possible Cause 2: Contaminants in the compound.
-
Solution: Ensure you are using a high-purity grade of this compound for your experiments.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Ki) | - | sst5: 7.3 nM | [1][3] |
| sst2: 13.5 nM | [1][3] | ||
| sst1: 31.3 nM | [1][3] | ||
| sst4: 141 nM | [1][3] | ||
| IC50 (Antiproliferative) | HepG2 | ~100 µM | [7] |
| Tested Concentration Range | MCF-7, MDA-MB-231, MCF-10A | 7.5 - 2000 µM | [4] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in sterile water. Further dilute this stock solution in serum-free medium to create a series of 2X working concentrations.
-
Cell Treatment: Remove the growth medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells. For the control wells, add 100 µL of serum-free medium with the vehicle (water).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate for at least 2 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. For studies on signaling pathways like MAPK, serum-starve the cells for 12-24 hours prior to treatment.
-
Cell Treatment: Treat the serum-starved cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. Increased Expression of the Pro-apoptotic Protein BIM, a Mechanism for cAMP/Protein Kinase A (PKA)-induced Apoptosis of Immature T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zlfzyj.com [zlfzyj.com]
- 3. A novel regimen for pancreatic ductal adenocarcinoma targeting MEK, BCL-xL, and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BIM-23A760 influences key functional endpoints in pituitary adenomas and normal pituitaries: molecular mechanisms underlying the differential response in adenomas - PMC [pmc.ncbi.nlm.nih.gov]
Preventing BIM 23052 peptide aggregation in solution
Welcome to the technical support center for the BIM 23052 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide: Preventing this compound Aggregation
Issue: Precipitate or cloudiness observed in the this compound solution.
This is a common indication of peptide aggregation. The following steps can be taken to troubleshoot and prevent this issue.
| Parameter | Recommendation | Rationale |
| pH of the Solution | Adjust the pH of the buffer to be at least 1-2 units away from the isoelectric point (pI) of this compound. | Peptides are least soluble and most prone to aggregation at their isoelectric point, where the net charge is zero.[1] Modifying the pH increases the net charge, leading to electrostatic repulsion between peptide molecules, which hinders aggregation. |
| Peptide Concentration | Work with the lowest feasible concentration of this compound for your experiment. If high concentrations are necessary, consider adding stabilizing excipients. | High peptide concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[1] |
| Temperature | Prepare and handle the this compound solution at low temperatures (e.g., on ice). For long-term storage, keep the solution frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Higher temperatures can increase the rate of chemical degradation and physical instability, leading to aggregation. Cryoprotectants like glycerol can be added for frozen storage.[1] |
| Salt Concentration | Optimize the ionic strength of the buffer. Experiment with different salt concentrations (e.g., 50-150 mM NaCl). | Salts can either stabilize or destabilize a peptide in solution. Low to moderate salt concentrations can help to screen electrostatic interactions that might promote aggregation, while very high concentrations can lead to "salting out".[2][3] |
| Choice of Buffer | Experiment with different buffer systems (e.g., phosphate, citrate, acetate) to find the one that provides optimal stability for this compound. | The chemical nature of the buffer components can influence peptide stability. |
| Use of Excipients | Consider the addition of stabilizing excipients. | See the detailed table in the FAQ section below for specific examples. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is reported to be soluble in water up to 1 mg/mL.[2] For initial solubilization, it is recommended to use sterile, deionized water. Depending on the final application, a buffer at an appropriate pH can be used.
Q2: How can I detect this compound aggregation if it's not visually apparent?
A2: Several analytical techniques can be used to detect subtle aggregation:
-
Dynamic Light Scattering (DLS): To detect the presence of larger aggregates and determine their size distribution.
-
Size Exclusion Chromatography (SEC): To separate and quantify monomers from aggregates.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence. While not all aggregates are amyloid-like, this can be a useful screening tool.
Q3: What types of excipients can be used to prevent this compound aggregation?
A3: Various excipients can be employed to stabilize peptide solutions. The optimal choice and concentration should be determined empirically for your specific experimental conditions.
| Excipient Type | Examples | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Act as cryoprotectants and lyoprotectants, stabilizing the peptide structure during freezing and lyophilization. They are preferentially excluded from the peptide surface, promoting a more compact, stable conformation. |
| Amino Acids | Arginine, Glycine, Proline | Arginine is known to suppress aggregation by interacting with hydrophobic and charged residues on the peptide surface. Glycine and proline can also act as general stabilizers. |
| Surfactants | Polysorbate 20, Polysorbate 80, Pluronics | These non-ionic surfactants can prevent surface-induced aggregation at the air-water interface and can also interact with hydrophobic patches on the peptide to prevent self-assembly. Use at low concentrations (e.g., 0.01-0.1%). |
| Polymers | Polyethylene Glycol (PEG) | Can be conjugated to the peptide (PEGylation) to increase solubility and steric hindrance, or used as an excipient to increase solution viscosity and reduce aggregation rates. |
Q4: What is the signaling pathway of this compound?
A4: this compound is an agonist for the somatostatin receptor 5 (SSTR5).[2] Somatostatin receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like this compound, SSTR5 primarily couples to the Gαi subunit of the heterotrimeric G-protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream effectors such as protein kinase A (PKA) and ion channels.
Caption: SSTR5 Signaling Pathway Activated by this compound.
Experimental Protocols
Protocol 1: Screening for Optimal pH
This protocol provides a general workflow for identifying the optimal pH to minimize this compound aggregation.
Caption: Workflow for Determining Optimal pH for this compound Stability.
Protocol 2: Evaluation of Stabilizing Excipients
This protocol outlines a method to assess the effectiveness of different excipients in preventing this compound aggregation.
References
- 1. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Interpreting unexpected results in BIM 23052 dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in dose-response curve experiments with BIM 23052.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected dose-response relationship?
This compound is a selective agonist for the somatostatin receptor subtype 5 (sst5).[1][2] In typical in vitro assays, it is expected to exhibit a sigmoidal dose-response curve, where the response increases with the concentration of this compound until it reaches a plateau.
Q2: My dose-response curve for this compound is not sigmoidal. What could be the cause?
Non-sigmoidal dose-response curves can arise from various factors, including experimental artifacts or complex biological responses. One common non-monotonic dose-response is a biphasic or U-shaped curve, a phenomenon known as hormesis.[3][4][5][6][7] This is characterized by a stimulatory effect at low doses and an inhibitory effect at high doses, or vice versa.[3][8][9]
Q3: What is a biphasic dose-response curve and why might I be observing it with this compound?
A biphasic dose-response curve shows two distinct phases of response to increasing drug concentrations.[8][9][10][11] For a GPCR agonist like this compound, this could be due to:
-
Activation of different signaling pathways at different concentrations: GPCRs can couple to multiple G proteins and signaling pathways. Low concentrations of this compound might activate a high-affinity pathway, while higher concentrations could engage lower-affinity pathways with opposing effects.[12][13]
-
Receptor desensitization or downregulation at high concentrations: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, reducing the signaling response.
-
Off-target effects at high concentrations: At very high doses, this compound might interact with other receptors or cellular components, leading to unexpected biological responses.
-
Receptor dimerization: G protein-coupled receptors can form homodimers or heterodimers, which can lead to complex pharmacological profiles, including biphasic or bell-shaped competition curves.[14]
Q4: My results show high variability between replicate wells. What are the common causes?
High variability in cell-based assays is a frequent issue.[15][16][17] Common culprits include:
-
Inconsistent cell seeding: Uneven cell distribution across the plate.
-
Edge effects: Evaporation and temperature gradients at the edges of the microplate.
-
Pipetting errors: Inaccurate or inconsistent dispensing of cells, compound, or reagents.
-
Cell health and passage number: Using cells that are unhealthy or have been passaged too many times can lead to inconsistent responses.[16][17][18]
-
Mycoplasma contamination: This can significantly alter cellular responses.[16][17]
Troubleshooting Guides
Issue 1: Unexpected Biphasic or Bell-Shaped Dose-Response Curve
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Hormesis/Complex Biology | Investigate the possibility of hormesis, a biphasic dose-response where low doses stimulate and high doses inhibit.[3][4][5][6][7] Consider if this compound could be activating different signaling pathways at different concentrations. |
| Off-Target Effects | At high concentrations, this compound may bind to other receptors. Review the selectivity profile of this compound. |
| Receptor Desensitization | Reduce the incubation time with this compound to see if the inhibitory phase is diminished. |
| Assay Artifact | High concentrations of the compound might interfere with the assay detection method (e.g., autofluorescence). Run a control with the compound in the absence of cells. |
Issue 2: Low Signal-to-Noise Ratio or Weak Response
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm the expression level of sst5 in your cell line. Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer components. |
| Compound Degradation | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment. |
| Suboptimal Cell Health | Ensure cells are healthy, within an optimal passage number range, and free from contamination.[16][17][18] |
Issue 3: High Variability Between Replicates
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension before and during plating. Avoid seeding cells in the outer wells of the plate to minimize edge effects. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Plate Reader Settings | Optimize the plate reader settings, such as read height and number of flashes per well.[19] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination.[16][17] |
Quantitative Data
Table 1: Binding Affinity of this compound for Somatostatin Receptors (sst)
| Receptor Subtype | Ki (nM) |
| sst1 | 31.3[2] |
| sst2 | 13.5[2] |
| sst3 | >1000 |
| sst4 | 141[2] |
| sst5 | 7.3[2] |
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay to Generate a this compound Dose-Response Curve:
-
Cell Culture: Culture cells expressing the somatostatin receptor 5 (sst5) in appropriate media and conditions.
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well or 384-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known sst5 agonist).
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and proceed with the cAMP detection according to the manufacturer's instructions (e.g., using a competitive immunoassay or a reporter gene assay).
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response. For biphasic curves, a specific biphasic dose-response model may be necessary.[10]
-
Visualizations
Caption: Simplified signaling pathway of this compound via the sst5 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 133073-82-2): R&D Systems [rndsystems.com]
- 3. Hormesis - Wikipedia [en.wikipedia.org]
- 4. Hormesis: the dose-response revolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hormesis Concept: Strengths and Shortcomings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. efsa.europa.eu [efsa.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. kineon.io [kineon.io]
- 9. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GraphPad Prism 10 Curve Fitting Guide - Equation: Biphasic dose-response [graphpad.com]
- 11. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 12. Analyzing biased responses of GPCR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 16. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 17. youtube.com [youtube.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. bitesizebio.com [bitesizebio.com]
Technical Support Center: Minimizing Off-Target Effects of BIM 23052
Welcome to the technical support center for BIM 23052. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accuracy and reproducibility of your research.
I. Troubleshooting Guides
Unexpected results can arise from a variety of factors, from experimental setup to the inherent properties of the compound. This guide addresses common issues encountered when using this compound.
Table 1: Troubleshooting Common Issues with this compound
| Problem | Potential Cause | Recommended Solution |
| No or weak response to this compound | 1. Low or no expression of somatostatin receptor 5 (sst5) in the cell line. 2. Incorrect concentration of this compound used. 3. Degradation of this compound. 4. Suboptimal assay conditions. | 1. Verify sst5 expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a cell line known to express sst5, such as CHO-K1 cells stably transfected with the human sst5 receptor.2. Perform a dose-response curve to determine the optimal concentration. Start with a range from 1 nM to 1 µM. The reported Ki for sst5 is 7.3 nM.[1][2][3]3. Prepare fresh stock solutions of this compound in sterile water at 1 mg/mL. [1] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved.4. Optimize assay parameters such as cell density, incubation time, and buffer components. |
| High background signal or unexpected cellular effects | 1. Off-target effects due to binding to other somatostatin receptors (sst1, sst2, sst4). 2. Cytotoxicity at high concentrations. 3. Non-specific binding to other cellular components. | 1. Use the lowest effective concentration of this compound determined from your dose-response curve. - Employ specific antagonists for sst1, sst2, and sst4 as negative controls to confirm that the observed effect is sst5-mediated. - Use a panel of cell lines with varying expression levels of somatostatin receptor subtypes to dissect the specific contribution of sst5 activation.2. Assess cell viability using an MTT or similar assay in parallel with your functional experiments. While this compound itself has limited published cytotoxicity data, its analogs have shown cytotoxic effects at higher concentrations.[4][5]3. Include appropriate vehicle controls in all experiments. |
| Inconsistent results between experiments | 1. Variability in cell passage number and health. 2. Inconsistent preparation of this compound solutions. 3. Differences in experimental timing and conditions. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Always prepare fresh dilutions from a single, validated stock aliquot for each experiment. 3. Standardize all experimental steps, including incubation times, temperatures, and reagent concentrations. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective agonist for the somatostatin receptor 5 (sst5).[1][6] Sst5 is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the known off-target receptors for this compound?
A2: this compound exhibits binding affinity for other somatostatin receptor subtypes, which can be considered off-target interactions. The binding affinities (Ki) are summarized in the table below.
Table 2: Binding Affinity of this compound for Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) in nM |
| sst5 (On-Target) | 7.3 |
| sst2 (Off-Target) | 13.5 |
| sst1 (Off-Target) | 31.3 |
| sst4 (Off-Target) | 141 |
| Data sourced from multiple suppliers and publications.[1][2][3] |
Q3: How can I experimentally distinguish between on-target (sst5) and off-target effects?
A3: To isolate the effects of sst5 activation, you can employ several strategies:
-
Use of Selective Antagonists: Co-incubate your cells with this compound and a selective antagonist for the suspected off-target receptor (e.g., an sst2 antagonist). If the off-target effect is diminished while the primary response is maintained, it suggests the involvement of that receptor.
-
RNA Interference (RNAi): Use siRNA or shRNA to specifically knock down the expression of off-target receptors (sst1, sst2, sst4) in your cell model.
-
Receptor Expression Profiling: Characterize the relative expression levels of all somatostatin receptor subtypes in your experimental system. This will help you anticipate potential off-target liabilities. Pituitary adenoma and gastroenteropancreatic neuroendocrine tumors are known to express varying levels of different sst subtypes.[7]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in water up to 1 mg/mL.[1] It is recommended to prepare a stock solution, aliquot it, and store it at -20°C for long-term use. For short-term storage, -20°C is also appropriate.[3] Avoid repeated freeze-thaw cycles.
Q5: Are there any known issues with the stability of this compound in cell culture media?
A5: While specific stability data for this compound in various culture media is not extensively published, it is a peptide-based compound. As with most peptides, prolonged incubation at 37°C can lead to degradation. It is advisable to prepare fresh dilutions in media for each experiment and minimize the pre-incubation time where possible.
III. Experimental Protocols
A. General Cell Culture and Handling
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing the human sst5 receptor are recommended for initial characterization and to minimize confounding effects from other endogenously expressed receptors. For disease-relevant models, cell lines such as pituitary adenoma cells or pancreatic cancer cell lines (e.g., BON-1, which expresses multiple sst subtypes) can be used, but require careful characterization of receptor expression.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: For most assays, seed cells in 96-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
B. cAMP Inhibition Assay Protocol
This protocol is designed to measure the inhibition of adenylyl cyclase activity through the activation of sst5 by this compound.
Materials:
-
sst5-expressing cells (e.g., CHO-sst5)
-
This compound
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow overnight.
-
Cell Starvation: On the day of the assay, remove the growth medium and replace it with serum-free medium for 2-4 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁶ M.
-
Pre-incubation: Add IBMX to all wells to a final concentration of 100 µM and incubate for 10-15 minutes at 37°C.
-
Agonist Stimulation: Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Adenylyl Cyclase Activation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized for your cell line). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
C. Experimental Workflow for Minimizing Off-Target Effects
Caption: Workflow for designing experiments with this compound to minimize off-target effects.
IV. Signaling Pathways and Visualizations
A. Sst5 Signaling Pathway
Upon binding of this compound, sst5 undergoes a conformational change, leading to the activation of associated inhibitory G-proteins. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Simplified signaling pathway of the sst5 receptor upon activation by this compound.
B. Logical Relationship for Troubleshooting High Background Signal
Caption: Decision tree for troubleshooting high background signals in this compound experiments.
References
- 1. This compound (CAS 133073-82-2): R&D Systems [rndsystems.com]
- 2. This compound | CAS 133073-82-2 | Tocris Bioscience [tocris.com]
- 3. This compound, Somatostatin (sst5) receptor 5 agonist (CAS 133073-82-2) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Somatostatin receptor subtypes sst1, sst2, sst3 and sst5 expression in human pituitary, gastroentero-pancreatic and mammary tumors: comparison of mRNA analysis with receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BIM 23052 Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of BIM 23052 samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic linear peptide analog of somatostatin. It functions as a selective agonist for the somatostatin receptor subtype 5 (sst5). Its chemical formula is C61H75N11O10 and it has a molecular weight of 1122.33 g/mol .[1][2]
Q2: How is this compound synthesized, and what are the common impurities?
A2: this compound is typically synthesized using solid-phase peptide synthesis (SPPS) with an Fmoc/t-Bu strategy.[3] Common impurities arising from SPPS include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Insertion sequences: Peptides with additional amino acid residues.
-
Truncated sequences: Peptide chains that were not fully synthesized.
-
Incompletely deprotected sequences: Peptides still carrying protecting groups on their side chains.
-
Products of side-reactions: Modifications such as oxidation of susceptible residues.
Q3: What analytical techniques are recommended for assessing the purity of a this compound sample?
A3: The most common and recommended analytical techniques for determining the purity of peptide samples like this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Q4: My this compound sample shows a lower purity than expected by HPLC. What are the possible causes?
A4: Lower than expected purity can be due to several factors:
-
Incomplete synthesis: Leading to truncated or deletion sequences.
-
Inefficient purification: Residual byproducts from the synthesis may not have been effectively removed.
-
Sample degradation: this compound, being a peptide, can be susceptible to degradation if not stored properly. Ensure storage at -20°C under desiccating conditions.[2]
-
Inappropriate HPLC conditions: The HPLC method may not be optimized to separate all impurities from the main peak.
Q5: I am observing multiple peaks in the mass spectrum of my this compound sample. What could they represent?
A5: Multiple peaks in the mass spectrum could correspond to:
-
The parent this compound molecule with different charge states (e.g., [M+H]+, [M+2H]2+).
-
Common impurities from synthesis as listed in A2.
-
Adducts with salts (e.g., sodium or potassium).
-
Fragments of the this compound peptide.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample overload. | Use a new column, adjust mobile phase pH, inject a smaller sample volume. |
| Co-eluting peaks | Non-optimized gradient or mobile phase. | Modify the gradient slope, try a different organic modifier in the mobile phase. |
| Baseline noise | Contaminated mobile phase or detector issue. | Filter mobile phases, purge the detector. |
| Ghost peaks | Carryover from previous injections or contaminated system. | Run blank injections, clean the injector and system. |
Mass Spectrometry Analysis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal intensity | Poor ionization, sample suppression. | Optimize ionization source parameters, dilute the sample. |
| Inaccurate mass measurement | Instrument not calibrated. | Calibrate the mass spectrometer using a known standard. |
| Presence of unexpected adducts | Contamination from glassware or solvents. | Use high-purity solvents and clean glassware. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of a this compound sample using reversed-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in an appropriate solvent (e.g., water or a small amount of mobile phase A) to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 70 26 95 28 95 29 20 | 35 | 20 |
-
-
Data Analysis: Integrate the peak areas of all observed peaks. The purity of the this compound sample is calculated as the percentage of the main peak area relative to the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines a general procedure for confirming the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 10-50 µM) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
MS Parameters (typical for ESI-MS):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150°C
-
Desolvation Temperature: 250-350°C
-
Mass Range: m/z 300-1500
-
-
Data Analysis: The expected monoisotopic mass of this compound (C61H75N11O10) is approximately 1121.57 Da. Look for the corresponding [M+H]+ ion at m/z 1122.58 and the [M+2H]2+ ion at m/z 561.79.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
This protocol provides a general guideline for acquiring a 1H NMR spectrum of this compound to confirm its structural integrity.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6 or D2O)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
-
NMR Acquisition:
-
Acquire a 1D proton (1H) spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for peptides (approximately 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
-
Data Analysis: The resulting spectrum should be consistent with the known structure of this compound, showing characteristic peaks for aromatic, amide, and aliphatic protons. The absence of significant unexpected signals is an indicator of high purity.
Visualizations
Caption: Experimental workflow for assessing the purity of a this compound sample.
Caption: Simplified signaling pathway of this compound via the sst5 receptor.
References
Validation & Comparative
A Comparative Analysis of Somatostatin Receptor Binding Affinity: BIM 23052 vs. Octreotide
For Immediate Release
This guide provides a detailed comparison of the binding affinities of two somatostatin analogues, BIM 23052 and octreotide, for the five human somatostatin receptor subtypes (sst1, sst2, sst3, sst4, and sst5). This information is crucial for researchers and drug development professionals working on therapies targeting these receptors, which are implicated in various physiological processes and diseases, including neuroendocrine tumors and acromegaly.
Summary of Binding Affinities
The binding affinities of this compound and octreotide for the human somatostatin receptor subtypes are summarized in the table below. The data, presented as inhibition constant (Ki) and IC50/Kd values in nanomolar (nM) concentrations, are compiled from publicly available pharmacological data. Lower values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Octreotide (IC50/Kd, nM) |
| sst1 | 31.3[1][2] | 290 - 1140 |
| sst2 | 13.5[1][2] | 0.4 - 2.1 |
| sst3 | Not Reported | 4.4 - 34.5 |
| sst4 | 141[1][2] | > 1000 |
| sst5 | 7.3[1][2] | 5.6 - 32 |
Key Observations:
-
This compound demonstrates the highest affinity for the sst5 receptor , with a Ki of 7.3 nM, establishing it as a selective sst5 agonist[1][2]. Its affinity for sst2 is moderate, while it shows lower affinity for sst1 and sst4[1][2].
-
Octreotide exhibits a strong preference for the sst2 receptor , with a very high affinity in the low nanomolar range (0.4 - 2.1 nM). It also binds with high affinity to the sst5 receptor and has moderate affinity for the sst3 receptor. Octreotide shows very low to no affinity for sst1 and sst4 receptors.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. The following is a generalized protocol that outlines the key steps involved in such an experiment.
Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound or octreotide) for a specific somatostatin receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [125I-Tyr11]-SRIF-14 or [125I-Tyr3]-Octreotide).
-
Unlabeled test compounds (this compound and octreotide).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the binding buffer. Protein concentration is determined using a standard protein assay.
-
Competitive Binding Assay:
-
A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., somatostatin-14).
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 30-60 minutes at 25-37°C).
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
The differential binding affinities of this compound and octreotide for the various sst receptor subtypes lead to distinct pharmacological profiles and potential therapeutic applications. The following diagram illustrates the preferential binding and subsequent signaling of these two compounds. Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
References
Validating the Selectivity of BIM 23052 for Somatostatin Receptor Subtype 5 (sst5)
A Comparative Guide for Researchers
This guide provides an objective comparison of the binding affinity of the synthetic somatostatin analog, BIM 23052, for the human somatostatin receptor subtype 5 (sst5) against other sst subtypes. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of research tools for studying somatostatin receptor pharmacology.
Comparative Binding Affinity of this compound
The selectivity of this compound is demonstrated by its varying binding affinities (Ki) for the different somatostatin receptor subtypes. The following table summarizes the quantitative data from competitive binding assays. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| sst1 | 31.3 |
| sst2 | 13.5 |
| sst3 | Not Reported |
| sst4 | 141 |
| sst5 | 7.3 |
Data sourced from Patel and Srikant, 1994.
As the data indicates, this compound exhibits the highest affinity for the sst5 receptor, with progressively lower affinities for sst2, sst1, and sst4. This preferential binding underscores its utility as a selective agonist for studying sst5-mediated physiological and pathological processes.
Experimental Protocols
The binding affinities presented were determined using a competitive radioligand binding assay. While the complete detailed protocol from the original publication by Patel and Srikant (1994) is not fully available, the following is a representative methodology based on standard practices for such assays at the time, utilizing Chinese Hamster Ovary (CHO-K1) cells stably expressing cloned human somatostatin receptor subtypes.
Cell Culture and Membrane Preparation
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the cDNA for one of the five human somatostatin receptor subtypes (hsst1-5) were used.
-
Culture Conditions: Cells were cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and an appropriate selection antibiotic to maintain receptor expression.
-
Membrane Preparation:
-
Cells were harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate was centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant was then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet was washed and resuspended in the binding buffer.
-
Competitive Radioligand Binding Assay
-
Radioligand: A radiolabeled somatostatin analog with high affinity for the respective receptor subtype (e.g., ¹²⁵I-labeled somatostatin-14 or a subtype-selective analog) was used at a fixed concentration.
-
Binding Buffer: A buffer such as 50 mM HEPES (pH 7.4) containing bovine serum albumin (BSA), MgCl₂, and protease inhibitors was typically used.
-
Procedure:
-
A constant amount of cell membrane preparation was incubated with the radioligand and increasing concentrations of the unlabeled competitor ligand, this compound.
-
The incubation was carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 30-60 minutes).
-
To determine non-specific binding, a parallel set of incubations was performed in the presence of a high concentration of unlabeled somatostatin.
-
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters were then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further aid in the understanding of this compound's mechanism of action and the experimental procedures used to validate its selectivity, the following diagrams are provided.
Caption: sst5 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Comparative Analysis of BIM-23052 Cross-Reactivity with Somatostatin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of BIM-23052, a synthetic somatostatin analogue, with various somatostatin receptor (sst) subtypes. The data presented is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
Executive Summary
BIM-23052 is a potent and selective agonist for the somatostatin receptor subtype 5 (sst5). However, in vitro studies have demonstrated a degree of cross-reactivity with other somatostatin receptor subtypes, namely sst1, sst2, and sst4. This guide summarizes the available binding affinity data, provides a detailed experimental protocol for assessing receptor binding, and illustrates the known signaling pathways of the involved receptors. Currently, there is no publicly available data on the cross-reactivity of BIM-23052 with other receptor families, such as dopamine receptors.
Data Presentation: Binding Affinity of BIM-23052
The following table summarizes the binding affinities (Ki) of BIM-23052 for human somatostatin receptor subtypes as determined by radioligand binding assays. The Ki value is the inhibition constant for a ligand and represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| sst5 | 7.3[1][2][3] |
| sst2 | 13.5[1][2][3] |
| sst1 | 31.3[1][2][3] |
| sst4 | 141[1][2][3] |
Table 1: Binding affinities of BIM-23052 for human somatostatin receptor subtypes.
Experimental Protocols: Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay used to determine the Ki values of a test compound like BIM-23052 for somatostatin receptors.
Objective: To determine the binding affinity (Ki) of BIM-23052 for sst1, sst2, sst4, and sst5 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically a high-affinity, subtype-non-selective somatostatin analogue radiolabeled with iodine-125 (e.g., [¹²⁵I]Tyr¹¹-SRIF-14) or a subtype-selective radioligand if available.
-
Test Compound: BIM-23052.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity somatostatin analogue (e.g., 1 µM SRIF-14).
-
Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Protease inhibitors.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-labeled somatostatin analogue.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of BIM-23052.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BIM-23052 concentration.
-
Determine the IC₅₀ value (the concentration of BIM-23052 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by the somatostatin receptors with which BIM-23052 interacts. All somatostatin receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).
sst5 Receptor Signaling Pathway
sst2 Receptor Signaling Pathway
sst1 Receptor Signaling Pathway
sst4 Receptor Signaling Pathway
Experimental Workflow
The following diagram outlines the general workflow for assessing the cross-reactivity of a compound using competitive binding assays.
Cross-Reactivity Assessment Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Magic™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of BIM 23052 and Pasireotide on Tumor Cells
For Immediate Release
This guide provides a detailed in vitro comparison of two somatostatin analogs, BIM 23052 and pasireotide, focusing on their effects on tumor cells. The information is intended for researchers, scientists, and drug development professionals interested in the anti-tumor potential of these compounds.
Compound Overview
This compound is a somatostatin analog that primarily acts as an agonist for the somatostatin receptor 5 (sst5), while also exhibiting binding affinity for sst1, sst2, and sst4 receptors.[1]
Pasireotide (SOM230) is a multi-receptor ligand somatostatin analogue with a high binding affinity for somatostatin receptor subtypes sst1, sst2, sst3, and sst5.[2] Its broad receptor profile suggests potential clinical advantages over other somatostatin analogs.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro effects of this compound and pasireotide on various tumor cell lines. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies.
Receptor Binding Affinity (Ki, nM)
| Receptor | This compound[1] | Pasireotide[4] |
| sst1 | 31.3 | 6.3 |
| sst2 | 13.5 | 1.0 |
| sst3 | - | 1.5 |
| sst4 | 141 | >1000 |
| sst5 | 7.3 | 0.1 |
Cytotoxicity (IC50, µM) of this compound Analogs
Data on the direct cytotoxic effects of this compound is limited. However, studies on its analogs provide insights into its potential anti-proliferative activity.
| Cell Line | This compound Analog | IC50 (µM) |
| HT-29 (Colon Cancer) | Analog with Aib at position 6 | 0.0199[2] |
| MDA-MB-231 (Breast Cancer) | Monofluorenated analog | Not specified, but showed anti-proliferative effect |
| HepG2 (Liver Cancer) | Analog with Aib at position 6 | 0.01349 |
| HeLa (Cervical Cancer) | Analogs with unnatural amino acids | Varied, with some showing cytotoxic effects |
| MCF-7 (Breast Cancer) | Monofluorenated analog | Highest selective index of 2.62 |
Effects of Pasireotide on Tumor Cell Viability and Proliferation
| Cell Line/Tissue | Effect | Quantitative Data |
| Meningioma Primary Cultures | Inhibition of cell viability | Significantly stronger than octreotide[5] |
| Pre-malignant Breast Lesions | Decreased proliferation | 66.5% decrease in Ki67-positive cells in proliferative lesions[2] |
| AtT-20/D16v-F2 (Pituitary Tumor) | Reduced cell viability | ~20% reduction at 10 nM[6] |
| GH4C1 (Pituitary Tumor) | Decreased cell proliferation | ~25% reduction vs. control[7] |
Effects of Pasireotide on Apoptosis
| Cell Line/Tissue | Effect | Quantitative Data |
| Pre-malignant Breast Lesions | Increased apoptosis | Significant increase in TUNEL-positive cells[2] |
| Human Lymphocytes | Induction of apoptosis | Observed via Annexin V staining[8] |
| HepG2 (Liver Cancer) | Octreotide (related SSA) induced apoptosis | Significant increase in early and late apoptosis[9] |
Experimental Protocols
Cell Viability and Proliferation Assays
MTT Assay: This colorimetric assay measures cell metabolic activity.
-
Cells are seeded in 96-well plates and incubated with the test compound for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.[10]
-
Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[11][12]
-
A solubilization solution is added to dissolve the formazan crystals.[13]
-
The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[12]
BrdU Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cells are incubated with the test compound and BrdU (5-bromo-2'-deoxyuridine).
-
BrdU, a thymidine analog, is incorporated into the DNA of proliferating cells.
-
Incorporated BrdU is detected using a specific anti-BrdU antibody.
-
The signal is quantified to determine the extent of cell proliferation.
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[14][15]
-
Cells are treated with the test compound.
-
Cells are harvested and washed with a binding buffer.
-
Cells are stained with FITC-conjugated Annexin V and PI.[14][15]
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells.[14]
-
PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14]
-
The stained cells are analyzed by flow cytometry to quantify the different cell populations.[14]
Cell Cycle Analysis
Propidium Iodide (PI) Staining: This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cells are treated with the test compound.
-
Cells are harvested and fixed, typically with cold ethanol.
-
The cells are treated with RNase to remove RNA.
-
Cells are stained with a PI solution, which intercalates with DNA.
-
The DNA content of the cells is measured by flow cytometry.
-
The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound, as a sst5 agonist, and pasireotide, with its multi-receptor profile, are expected to modulate several intracellular signaling pathways to exert their anti-tumor effects. Activation of somatostatin receptors can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases, ultimately impacting cell proliferation and survival.[16][17]
Caption: Simplified signaling pathway of this compound via SSTR5.
Caption: Overview of pasireotide's multi-receptor signaling pathways.
Experimental Workflows
Caption: Workflow for MTT-based cell viability assay.
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-like growth factor-I inhibition with pasireotide decreases cell proliferation and increases apoptosis in pre-malignant lesions of the breast: a phase 1 proof of principle trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Somatostatin receptor 5 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. wjgnet.com [wjgnet.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
A Comparative Review of Clinical Trial Data for Somatostatin Analogs Akin to BIM 23052
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical trial data for somatostatin analogs that share characteristics with BIM 23052. This document focuses on analogs used in the treatment of acromegaly and neuroendocrine tumors, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
This compound is a synthetic linear octapeptide somatostatin analog that exhibits a high affinity for the somatostatin receptor subtype 5 (sst5).[1][2] It also demonstrates lower affinity for sst1, sst2, and sst4 receptors.[2][3][4] The therapeutic potential of somatostatin analogs is primarily driven by their ability to bind to specific somatostatin receptor subtypes, which are differentially expressed in various tissues and tumors. This differential affinity dictates the efficacy and side-effect profiles of these drugs. This guide will compare this compound with other key somatostatin analogs, including first-generation compounds like octreotide and lanreotide, and the second-generation analog pasireotide, as well as emerging therapies.
Somatostatin Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of this compound and other clinically relevant somatostatin analogs to the five human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Analog | sst1 | sst2 | sst3 | sst4 | sst5 |
| This compound | 31.3[2][3][4] | 13.5[2][3][4] | >1000 | 141[2][3][4] | 7.3[2][3][4] |
| Octreotide | >1000 | 0.6 | 6.3 | >1000 | 7.9 |
| Lanreotide | >1000 | 1.1 | 8.3 | >1000 | 5.6 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.4 |
Clinical Efficacy in Acromegaly
Acromegaly, a disorder characterized by excess growth hormone (GH) and insulin-like growth factor-1 (IGF-1), is a primary indication for somatostatin analogs. The following tables summarize key efficacy data from clinical trials of octreotide, lanreotide, and pasireotide in patients with acromegaly. While direct clinical trial data for this compound is limited, the performance of other sst5-acting analogs like pasireotide offers valuable insights.
Biochemical Control in Acromegaly
| Analog | Study | Patient Population | Treatment | % Achieving GH <2.5 µg/L | % Achieving Normal IGF-1 |
| Octreotide LAR | Multicenter Study[5][6] | 115 acromegaly patients | 100 or 250 µg every 8 hours for 6 months | 53% (low dose), 49% (high dose)[5][6] | 68% (low dose), 55% (high dose)[5][6] |
| Lanreotide Autogel | Phase III Trial[2] | 98 acromegaly patients | 120 mg every 4-8 weeks | 54% | 40% (with GH <2.5 µg/L)[2] |
| Pasireotide LAR | PAOLA Study (Phase III)[7] | 198 patients with uncontrolled acromegaly | 40 or 60 mg every 4 weeks | 15.4% (40 mg), 20.0% (60 mg) | Not separately reported |
Tumor Volume Reduction in Acromegaly
| Analog | Study | Patient Population | Treatment | % with Significant Tumor Volume Reduction |
| Octreotide LAR | Multicenter Study[5][6] | 115 acromegaly patients | 100 or 250 µg every 8 hours for 6 months | 19% (low dose), 37% (high dose)[5][6] |
| Lanreotide Autogel | PRIMARYS Study[3] | 90 patients with GH-secreting macroadenomas | 120 mg every 4 weeks | 62.9% (at 48 weeks)[3] |
| Pasireotide LAR | PAOLA Study (Phase III)[8] | 198 patients with uncontrolled acromegaly | 40 or 60 mg every 4 weeks | 18.5% (40 mg), 10.8% (60 mg) (≥25% reduction)[8] |
Safety and Tolerability
The most common adverse events associated with somatostatin analogs are gastrointestinal in nature. Pasireotide is also associated with a higher incidence of hyperglycemia.
| Analog | Common Adverse Events | Notable Adverse Events |
| Octreotide | Diarrhea, abdominal discomfort, nausea, loose stools.[9] | Cholelithiasis (gallstones), biliary sludge.[5][6] |
| Lanreotide | Diarrhea, abdominal pain, nausea. | Injection site reactions. |
| Pasireotide | Hyperglycemia, diarrhea, nausea, cholelithiasis.[4] | Higher incidence and severity of hyperglycemia compared to first-generation analogs.[10][11] |
Experimental Protocols and Methodologies
Radioligand Receptor Binding Assays
To determine the binding affinities of somatostatin analogs for different receptor subtypes, competitive displacement assays are typically employed. The general protocol involves:
-
Cell Culture: Stably transfecting Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells to express individual human somatostatin receptor subtypes (sst1-5).
-
Membrane Preparation: Harvesting the cells and preparing crude membrane fractions through homogenization and centrifugation.
-
Binding Assay: Incubating the cell membranes with a radiolabeled somatostatin ligand (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-somatostatin-28) in the presence of increasing concentrations of the unlabeled somatostatin analog being tested.
-
Separation and Counting: Separating the bound from free radioligand by rapid filtration and measuring the radioactivity of the filters using a gamma counter.
-
Data Analysis: Calculating the half-maximal inhibitory concentration (IC50) values, which are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
Clinical Trial Design for Acromegaly
A common design for clinical trials evaluating somatostatin analogs in acromegaly is a multicenter, randomized, double-blind, placebo-controlled or active-comparator trial. Key elements include:
-
Patient Population: Adults with a confirmed diagnosis of acromegaly, often with persistent disease after pituitary surgery.
-
Inclusion Criteria: Typically include elevated baseline GH and IGF-1 levels.
-
Intervention: Administration of the investigational somatostatin analog at varying doses and/or dosing intervals, compared to a placebo or an active comparator (e.g., another somatostatin analog).
-
Primary Endpoints:
-
Proportion of patients achieving a mean integrated GH level below a certain threshold (e.g., <2.5 µg/L).
-
Proportion of patients achieving normalization of IGF-1 levels.
-
-
Secondary Endpoints:
-
Reduction in tumor volume as assessed by magnetic resonance imaging (MRI).
-
Improvement in clinical signs and symptoms of acromegaly.
-
Safety and tolerability assessments.
-
-
Duration: Typically includes a core treatment phase (e.g., 6-12 months) followed by an optional long-term extension phase.
Signaling Pathways and Experimental Workflows
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin analog binding to its receptor activates Gi proteins, leading to inhibition of adenylate cyclase, reduced calcium influx, and increased potassium efflux, ultimately suppressing hormone secretion.
Typical Clinical Trial Workflow for a Somatostatin Analog
Caption: The development of a new somatostatin analog from preclinical research through the different phases of clinical trials to regulatory approval and post-marketing studies.
References
- 1. Comparison of efficacy and tolerability of somatostatin analogs and other therapies for acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of lanreotide Autogel administered every 4-8 weeks in patients with acromegaly previously responsive to lanreotide microparticles 30 mg: a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. acpjournals.org [acpjournals.org]
- 6. Octreotide treatment of acromegaly. A randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pasireotide for acromegaly: long-term outcomes from an extension to the Phase III PAOLA study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatostatin Analogs in Clinical Practice: A Review [mdpi.com]
- 9. Safety and efficacy of long-term octreotide therapy of acromegaly: results of a multicenter trial in 103 patients--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pasireotide-in-acromegaly-a-review - Ask this paper | Bohrium [bohrium.com]
- 11. Pasireotide in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BIM 23052: Benchmarking its Therapeutic Potential Against Existing Somatostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel somatostatin receptor 5 (sst₅) agonist, BIM 23052, against established therapeutic somatostatin analogs (SSAs) such as octreotide, lanreotide, and pasireotide. The objective is to benchmark the therapeutic potential of this compound by examining its mechanism of action, receptor binding profile, and potential applications in diseases like Acromegaly, Cushing's Disease, and Neuroendocrine Tumors (NETs). This analysis is supported by available preclinical data and detailed experimental methodologies.
Introduction to Somatostatin Analogs and Their Therapeutic Role
Somatostatin is a natural hormone that regulates the endocrine system by inhibiting the secretion of other hormones, including growth hormone (GH), adrenocorticotropic hormone (ACTH), insulin, and glucagon.[1] Its therapeutic use is limited by a very short half-life. Synthetic somatostatin analogs (SSAs) were developed to overcome this limitation, offering greater stability and prolonged duration of action.[2][3] These agents exert their effects by binding to somatostatin receptors (SSTRs), of which five subtypes (sst₁ to sst₅) have been identified.[1]
Existing SSAs, such as octreotide and lanreotide, primarily target sst₂ and are the cornerstone of therapy for acromegaly and neuroendocrine tumors (NETs).[4][5] Pasireotide, a newer SSA, has a broader binding profile with a high affinity for sst₅, making it an effective treatment for Cushing's disease, a condition where pituitary tumors predominantly express sst₅.[6][7][8] this compound is a selective sst₅ agonist, suggesting a specialized therapeutic potential in diseases driven by sst₅ activation.[9][10]
Mechanism of Action and Signaling Pathway
Somatostatin receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they trigger a cascade of intracellular events. The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4][11] This reduction in cAMP, along with the modulation of calcium and potassium ion channels, results in the suppression of hormone secretion and can also inhibit cell proliferation and induce apoptosis (programmed cell death).[1][4] The specific therapeutic effect of an SSA is determined by its binding affinity to the different SSTR subtypes expressed on the target cells.
Comparative Data Presentation: Receptor Binding Affinity
The therapeutic efficacy and specificity of SSAs are largely dictated by their binding affinities to the five SSTR subtypes. The table below summarizes the reported binding affinities (Ki in nM) for this compound and existing treatments. A lower Ki value indicates a higher binding affinity.
| Compound | sst₁ (Ki, nM) | sst₂ (Ki, nM) | sst₃ (Ki, nM) | sst₄ (Ki, nM) | sst₅ (Ki, nM) | Primary Receptor Targets |
| This compound | 31.3[10] | 13.5[10] | >1000 | 141[10] | 7.3 [10] | sst₅ |
| Octreotide | >1000 | 0.3 - 1.5 | 20 - 50 | >1000 | 6 - 15 | sst₂ > sst₅, sst₃ |
| Lanreotide | 130 | 0.6 - 1.2 | 200 | >1000 | 7 - 12 | sst₂ > sst₅ |
| Pasireotide | 8.2 | 9.0 | 9.1 | <7.0 | 9.9 | sst₅, sst₂, sst₁, sst₃ |
Note: Ki values for Octreotide, Lanreotide, and Pasireotide are compiled from various sources and may show slight variations. The values for Pasireotide are presented as pKi in some sources and have been converted for comparison.[12]
Experimental Protocols
Objective comparison of these compounds relies on standardized in vitro and in vivo assays. Below are the methodologies for key experiments used to characterize and benchmark SSAs.
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Objective: To quantify the affinity of this compound and other SSAs for each of the five human somatostatin receptor subtypes (hsst₁-₅).
-
Cell Lines: Use of Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells stably transfected to express a single subtype of human SSTR.
-
Radioligand: A subtype-selective radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-SRIF-28) is used.
-
Procedure:
-
Membrane Preparation: Cell membranes from the transfected cells are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (e.g., this compound, octreotide).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Somatostatin (sst) Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. Octreotide | C49H66N10O10S2 | CID 448601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 7. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 8. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, Somatostatin (sst5) receptor 5 agonist (CAS 133073-82-2) | Abcam [abcam.com]
- 11. What are SSTR5 agonists and how do they work? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for BIM 23052
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of BIM 23052, a synthetic peptide and somatostatin sst5 receptor agonist. Adherence to these protocols is critical for minimizing environmental impact and protecting the health and safety of laboratory staff.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to employ appropriate personal protective equipment (PPE) to prevent accidental exposure. This compound is a synthetic peptide and, while not classified as a hazardous chemical under OSHA's Hazard Communication Standard, caution is advised.[1]
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from dust particles and splashes. |
| Hand Protection | Inspected, impervious gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Fire/flame resistant and impervious lab coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Avoids inhalation of dust and aerosols.[1][2] |
In the event of accidental contact, follow these first aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[1]
-
Ingestion: Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, like other similar chemical compounds, must be conducted in a manner that complies with all federal and local regulations. The primary recommended method of disposal is through a licensed hazardous material disposal company.
Experimental Protocol for Disposal of this compound:
-
Segregation and Collection:
-
Collect all waste this compound, including expired or excess material, in a designated, clearly labeled, and tightly sealed container.
-
Contaminated materials, such as personal protective equipment (gloves, lab coats), and cleaning materials (absorbent pads, wipes), should also be collected in a separate, appropriately labeled hazardous waste container.
-
-
Spill Management:
-
In case of a spill, avoid generating dust.[1]
-
Carefully sweep or vacuum the spilled solid material.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
Collect all cleanup materials into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Waste Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be cool and dry.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.
-
Alternatively, the product may be incinerated in a facility equipped with an afterburner and scrubber, as per the recommendation for the related compound, Lanreotide Acetate.[1]
-
Ensure all disposal activities are documented in accordance with institutional and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
